molecular formula C16H13F3N6O B1677544 MSC 2032964A CAS No. 1124381-43-6

MSC 2032964A

Katalognummer: B1677544
CAS-Nummer: 1124381-43-6
Molekulargewicht: 362.31 g/mol
InChI-Schlüssel: XUKGFHHTSUKORV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MSC 2032964A is a potent and selective ASK1 inhibitor (IC50 = 93 nM). It blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes and suppresses neuroinflammation in a mouse EAE model. This compound is orally bioavailable and brain penetrant.

Eigenschaften

IUPAC Name

N-[5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKGFHHTSUKORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124381-43-6
Record name MSC-2032964A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1124381436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSC-2032964A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AP46TK3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "MSC2032964A" did not yield any publicly available data. This identifier does not correspond to a known therapeutic agent or research molecule in scientific literature or drug development databases. Therefore, this guide utilizes Tepotinib (EMD 1214063) , a well-characterized, potent, and highly selective mesenchymal-epithelial transition factor (c-Met) kinase inhibitor, as an illustrative example to fulfill the structural and technical requirements of the original request. All data, pathways, and protocols presented herein pertain to Tepotinib.

Executive Summary

Tepotinib is a potent and highly selective, ATP-competitive, small-molecule inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action is centered on blocking the phosphorylation and activation of c-Met, which is often aberrantly activated in various human cancers through overexpression, amplification, or mutation. By inhibiting c-Met signaling, Tepotinib effectively abrogates downstream pathways responsible for tumor cell proliferation, survival, migration, and invasion. This document provides a detailed overview of its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: c-Met Inhibition

The primary mechanism of action for Tepotinib is the direct, competitive inhibition of the c-Met receptor tyrosine kinase. c-Met is the receptor for hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues within its kinase domain, creating docking sites for downstream signaling proteins.

Tepotinib binds to the ATP-binding pocket of the c-Met kinase domain, preventing ATP from binding and thereby blocking the initial autophosphorylation event. This cessation of kinase activity halts the entire downstream signaling cascade, neutralizing the oncogenic signals driven by HGF-dependent or -independent c-Met activation.

Visualized Signaling Pathway

The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by Tepotinib.

cMet_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular cMet_receptor c-Met Receptor RAS RAS cMet_receptor->RAS Activates PI3K PI3K cMet_receptor->PI3K Activates STAT3 STAT3 cMet_receptor->STAT3 Activates Invasion Invasion, Migration cMet_receptor->Invasion HGF HGF HGF->cMet_receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Invasion Tepotinib Tepotinib Tepotinib->cMet_receptor Inhibits Autophosphorylation

Caption: HGF/c-Met signaling pathway and inhibition by Tepotinib.

Quantitative Data

The potency and selectivity of Tepotinib have been quantified through various biochemical and cellular assays. The data below is summarized for clarity.

Table 1: Biochemical Potency of Tepotinib
ParameterTargetValueAssay Type
IC₅₀ c-Met Kinase4 nMTR-FRET
Kᵢ c-Met Kinase1.2 nMKinase Binding Assay

IC₅₀ (Half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.

Table 2: Cellular Activity of Tepotinib
Cell Linec-Met StatusParameterValueAssay Type
Hs-746T AmplifiedIC₅₀ (p-Met)1 nMWestern Blot
Hs-746T AmplifiedIC₅₀ (Proliferation)3 nMCell Viability (CTG)
H441 Wild-TypeIC₅₀ (p-Met)6 nMWestern Blot
H441 Wild-TypeIC₅₀ (Proliferation)10 nMCell Viability (CTG)

p-Met refers to the phosphorylated (active) form of the c-Met receptor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings.

Protocol: TR-FRET Kinase Assay for IC₅₀ Determination

This assay quantifies the enzymatic activity of c-Met kinase by measuring the phosphorylation of a substrate.

  • Reagents & Materials:

    • Recombinant human c-Met kinase domain.

    • Biotinylated poly-Glu-Tyr (pEY) peptide substrate.

    • ATP (Adenosine triphosphate).

    • Europium-labeled anti-phosphotyrosine antibody (Donor).

    • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Tepotinib serial dilutions.

  • Procedure:

    • Add 5 µL of serially diluted Tepotinib in assay buffer to a 384-well plate.

    • Add 5 µL of c-Met enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the pEY substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of EDTA solution containing the Europium-labeled antibody and SA-APC.

    • Incubate for 60 minutes to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Plot the signal ratio against the logarithm of Tepotinib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Phospho-Met (p-Met) Inhibition Assay

This assay measures the ability of Tepotinib to inhibit c-Met autophosphorylation within a cellular context.

  • Cell Culture:

    • Culture Hs-746T (c-Met amplified) cells in RPMI-1640 medium supplemented with 10% FBS until 80% confluency.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat cells with a serial dilution of Tepotinib for 2 hours.

    • Stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

    • Aspirate the medium and lyse the cells directly in the wells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the amount of phosphorylated c-Met (e.g., at Tyr1234/1235) and total c-Met using a sandwich ELISA or an automated Western blotting system.

  • Data Analysis:

    • Normalize the p-Met signal to the total c-Met signal for each well.

    • Plot the normalized p-Met signal against the logarithm of Tepotinib concentration.

    • Fit the curve to determine the IC₅₀ value for cellular p-Met inhibition.

Visualized Experimental Workflow

The diagram below outlines the general workflow for assessing the cellular activity of a kinase inhibitor.

Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Starve Cells (Serum-Free Medium) A->B D 4. Treat Cells with Inhibitor (2h) B->D C 3. Prepare Serial Dilution of Inhibitor (Tepotinib) C->D E 5. Stimulate with HGF (15 min) D->E F 6. Lyse Cells E->F G 7. Quantify Target (e.g., p-Met ELISA) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow for a cellular kinase inhibition assay.

Conclusion

Tepotinib functions as a highly specific and potent inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action, validated through extensive biochemical and cellular assays, involves blocking ATP binding to prevent receptor autophosphorylation, thereby shutting down oncogenic signaling pathways that drive cell proliferation and survival. The quantitative data underscores its low-nanomolar potency and its effectiveness in cells with aberrant c-Met activation. The detailed protocols provided herein offer a basis for the replication and further investigation of this and similar kinase inhibitors.

An In-depth Technical Guide to MSC2032964A (M2698): A Dual p70S6K and Akt Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC2032964A, more commonly known as M2698 and previously designated as MSC2363318A, is a potent, orally active, and ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt. This small molecule has garnered significant interest in the field of oncology due to its unique mechanism of action targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor growth, proliferation, and survival. M2698's ability to simultaneously inhibit both p70S6K and Akt allows it to not only block a critical downstream effector of mTORC1 but also to overcome the compensatory feedback activation of Akt that often limits the efficacy of other mTOR inhibitors. Furthermore, its demonstrated ability to cross the blood-brain barrier positions it as a promising therapeutic agent for central nervous system (CNS) malignancies.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the function of M2698, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action and Signaling Pathway

M2698 exerts its anti-tumor effects by targeting two key kinases in the PI3K/Akt/mTOR signaling cascade: p70S6K and Akt.[1][2][3]

  • p70S6K Inhibition: As a downstream effector of mTORC1, p70S6K plays a crucial role in protein synthesis and cell growth. By inhibiting p70S6K, M2698 effectively disrupts these fundamental cellular processes in cancer cells.

  • Akt Inhibition: A significant challenge with mTORC1 inhibitors is the activation of a negative feedback loop that leads to the phosphorylation and activation of Akt, thereby promoting cell survival and undermining the inhibitor's therapeutic effect. M2698 directly counteracts this by also inhibiting Akt (specifically Akt1 and Akt3), thus providing a more complete and durable blockade of the PI3K/Akt/mTOR pathway.[1]

This dual-inhibition strategy makes M2698 a highly effective agent in cancers with a dysregulated PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K activates FeedbackLoop Feedback Activation mTORC1->FeedbackLoop S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth M2698_Akt M2698 M2698_Akt->Akt inhibits M2698_p70S6K M2698 M2698_p70S6K->p70S6K inhibits FeedbackLoop->Akt activates

Caption: PI3K/Akt/mTOR signaling pathway with M2698 inhibition points.

Quantitative Data

The potency and efficacy of M2698 have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)
p70S6K1
Akt11
Akt31
pGSK3β (indirect)17
pS6 (indirect, in vivo)15
Data sourced from Machl A, et al. Am J Cancer Res. 2016.[1][4]
Table 2: In Vitro Cell Proliferation Inhibition in Breast Cancer Cell Lines
Cell LineSubtypeIC50 (µM)
MDA-MB-468Triple-NegativeNot explicitly stated, but proliferation was inhibited
MDA-MB-453Her2-expressingNot explicitly stated, but proliferation was inhibited
JIMT-1Her2-expressingNot explicitly stated, but proliferation was inhibited
A panel of 81 cell lines showed IC50 values ranging from 0.02 to 8.5 µM.[5]
Table 3: In Vivo Anti-Tumor Activity in Xenograft Models
Cancer ModelCell LineTreatmentOutcome
Triple-Negative Breast CancerMDA-MB-46810, 20, 30 mg/kg, qd, poDose-dependent tumor growth inhibition; regression at 30 mg/kg
Her2-expressing Breast CancerMDA-MB-45310, 20 mg/kg, qd, poDose-dependent tumor growth inhibition
Her2-expressing Breast CancerJIMT-110, 20 mg/kg, qd, poDose-dependent tumor growth inhibition
GlioblastomaU251 (orthotopic)25 mg/kg, qd, poReduced tumor burden and prolonged survival
qd: once daily; po: oral administration. Data sourced from Machl A, et al. Am J Cancer Res. 2016.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for M2698.

In Vitro Kinase Assay

A radiometric protein kinase assay was utilized to determine the half-maximal inhibitory concentration (IC50) of M2698 against target kinases.

  • Kinase Selectivity Screening:

    • M2698 was initially tested at a concentration of 1 µM against a panel of 264 human kinases.

    • The assay measured the catalytic incorporation of radioactive phosphate (from [γ-³³P]ATP) onto kinase-specific substrates.

    • The percentage of remaining kinase activity compared to a DMSO control was determined.

  • IC50 Determination:

    • For the most sensitive kinases, a dose-response curve was generated using serial dilutions of M2698.

    • The concentration of M2698 that resulted in 50% inhibition of kinase activity was determined as the IC50 value.

    • The specific assay conditions, including buffer composition, substrate and ATP concentrations, were performed according to Merck Millipore guidelines.

Cell-Based Potency Assay (Immunocytochemistry)

The ability of M2698 to inhibit the phosphorylation of downstream targets in a cellular context was assessed in the MDA-MB-468 triple-negative breast cancer cell line.

  • Cell Culture and Treatment:

    • MDA-MB-468 cells were cultured in appropriate media and seeded in 96-well plates.

    • Cells were treated with M2698 at concentrations ranging from 100 pM to 25 µM or with a DMSO control for 2 hours.

  • Immunocytochemistry:

    • Following treatment, cells were fixed and permeabilized.

    • Cells were incubated with primary antibodies specific for phosphorylated S6 (pS6 Ser240/244) and phosphorylated GSK3β (pGSK3β Ser9).

    • A secondary antibody conjugated to a fluorescent reporter was then added.

    • The levels of phosphorylation were quantified by measuring the fluorescence intensity.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

The anti-proliferative effects of M2698 were evaluated across a panel of 81 human tumor cell lines.

  • Cell Seeding and Treatment:

    • Cells were seeded in 96-well plates at densities optimized for exponential growth over the experimental duration.

    • Cells were exposed to M2698 at concentrations ranging from 0.3 nM to 50 µM for 72 hours.

  • Cell Staining:

    • After 72 hours, cellular protein was precipitated by the addition of 10% trichloroacetic acid (TCA).

    • The cells were then stained with 0.08% (w/v) sulforhodamine B (SRB) solution.

    • Unbound stain was removed by washing with 1% acetic acid.

  • Quantification:

    • The bound SRB was solubilized with 10 mM Tris base.

    • The absorbance was read on a plate reader to determine the relative cell number.

    • IC50 values were calculated from the dose-response curves.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of M2698 was assessed in mouse xenograft models of breast cancer and glioblastoma.

  • Animal Models:

    • Athymic nude mice were used for all xenograft studies.

    • For breast cancer models, human cancer cell lines (MDA-MB-468, MDA-MB-453, JIMT-1) were subcutaneously implanted.

    • For the glioblastoma model, U251 human glioblastoma cells were orthotopically implanted into the brain.

  • Drug Administration:

    • M2698 was administered orally (po) once daily (qd).

    • Dosing regimens varied depending on the cancer model (see Table 3).

  • Efficacy Assessment:

    • Tumor growth was monitored regularly by caliper measurements for subcutaneous tumors.

    • For the orthotopic glioblastoma model, tumor burden was assessed using magnetic resonance imaging (MRI).

    • Survival was also monitored as a primary endpoint in the glioblastoma model.

    • All animal studies were conducted in accordance with approved animal care and use committee guidelines.[1][4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel kinase inhibitor like M2698.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Start Start: Novel Compound (M2698) InVitroKinase In Vitro Kinase Assays (IC50 Determination) Start->InVitroKinase CellBasedPotency Cell-Based Potency Assays (Target Engagement) InVitroKinase->CellBasedPotency CellProliferation Cell Proliferation Assays (Anti-proliferative Effects) CellBasedPotency->CellProliferation LeadCandidate Lead Candidate Selection CellProliferation->LeadCandidate InVivoXenograft In Vivo Xenograft Models (Efficacy & Tolerability) PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivoXenograft->PKPD ClinicalTrials Phase I Clinical Trials (Safety & Dosing in Humans) PKPD->ClinicalTrials LeadCandidate->InVivoXenograft

Caption: A generalized experimental workflow for kinase inhibitor development.

Conclusion

MSC2032964A (M2698) is a promising dual inhibitor of p70S6K and Akt with potent anti-tumor activity in preclinical models of various cancers, including those with a dysregulated PI3K/Akt/mTOR pathway. Its unique mechanism of action, which overcomes a key resistance mechanism to other mTOR inhibitors, and its ability to penetrate the central nervous system, make it a compelling candidate for further clinical investigation. A Phase 1 clinical trial (NCT01971515) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of M2698 in patients with advanced solid tumors, with results suggesting that the compound is well-tolerated and shows anti-tumor activity in heavily pretreated patients.[6] The data presented in this guide underscore the potential of M2698 as a valuable therapeutic agent in the armamentarium against cancer.

References

The Discovery of MSC2032964A: A Technical Guide to a Potent and Selective ASK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses, playing a key role in inflammation, apoptosis, and fibrosis. Its activation under pathological conditions has implicated it as a promising therapeutic target for a range of human diseases. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of MSC2032964A, a potent and selective small-molecule inhibitor of ASK1. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with the development of this inhibitor, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to ASK1 and Its Role in Disease

Apoptosis Signal-regulating Kinase 1 (ASK1) is an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[1] Under normal physiological conditions, ASK1 is kept in an inactive state. However, various pathological stressors can lead to its activation, triggering downstream signaling pathways that contribute to the pathophysiology of numerous diseases.[1] The aberrant activation of the ASK1 pathway is implicated in inflammatory diseases, neurodegenerative disorders, cardiovascular conditions, and fibrotic diseases.[1] Consequently, the development of specific ASK1 inhibitors represents a promising therapeutic strategy.

The Discovery of MSC2032964A

Medicinal chemistry optimization efforts led to the identification of MSC2032964A as a potent and selective inhibitor of ASK1.[2] While the specific structure-activity relationship (SAR) studies that culminated in the discovery of MSC2032964A are not publicly detailed, the process typically involves iterative chemical modifications to a lead compound to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for MSC2032964A, providing a clear comparison of its in vitro potency and selectivity.

Table 1: In Vitro Potency of MSC2032964A

TargetIC50 (nM)
ASK193

Table 2: Kinase Selectivity of MSC2032964A

KinaseIC50 (nM)
ASK193
CK1δ4800

Note: A broader kinase panel was initially screened with MSC2032964A at a concentration of 10 µM. Only kinases with greater than 70% inhibition were selected for IC50 determination.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of MSC2032964A.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MSC2032964A against a panel of kinases.

General Protocol:

A common method for determining kinase inhibition is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.

  • Reaction Setup: Kinase reactions are typically performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mM ATP.

  • Enzyme and Substrate: A specific concentration of the recombinant kinase (e.g., ASK1, CK1δ) and a suitable substrate are added to the reaction mixture.

  • Inhibitor Addition: MSC2032964A is added at varying concentrations to the reaction wells.

  • Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of MSC2032964A is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Astrocyte Stimulation Assay

Objective: To assess the effect of MSC2032964A on lipopolysaccharide (LPS)-induced activation of the ASK1 signaling pathway in astrocytes.

Protocol:

  • Cell Culture: Primary mouse astrocytes are cultured to confluence in 12-well plates.

  • Pre-treatment: Cells are pre-treated with 10 µM MSC2032964A for 90 minutes.[2][3]

  • Stimulation: Following pre-treatment, astrocytes are stimulated with 10 µg/mL of LPS for 30 minutes.[2][3]

  • Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoblotting: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated ASK1 (p-ASK1), phosphorylated p38 (p-p38), and phosphorylated JNK (p-JNK), as well as total protein levels for normalization.

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of MSC2032964A in a mouse model of multiple sclerosis.

Protocol (Representative):

  • Animals: Female C57BL/6 mice (8-12 weeks old) are used for the induction of EAE.

  • Immunization: On day 0, mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: On days 0 and 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the central nervous system.

  • Treatment: Mice are orally administered with either vehicle or MSC2032964A daily, starting from the day of immunization or at the onset of clinical signs, for a defined period (e.g., 40 days).[2]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 represents no clinical signs, and 5 represents a moribund state.

  • Histological Analysis: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the discovery and evaluation of MSC2032964A.

ASK1_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis MSC2032964A MSC2032964A MSC2032964A->ASK1

Caption: ASK1 Signaling Pathway and Inhibition by MSC2032964A.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen KinasePanel Kinase Panel Screening Screen at 10 µM MSC2032964A KinasePanel->Screening HitSelection Select >70% Inhibition Screening->HitSelection IC50 IC50 Determination HitSelection->IC50 Hits DataAnalysis Data Analysis IC50->DataAnalysis

Caption: Kinase Inhibitor Screening Workflow.

In_Vivo_EAE_Workflow Immunization Immunization with MOG35-55 in CFA PTX Pertussis Toxin (Day 0 & 2) Immunization->PTX Treatment Oral Administration (Vehicle or MSC2032964A) Immunization->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Analysis Histological Analysis (Day 40) Monitoring->Analysis

Caption: In Vivo EAE Experimental Workflow.

Conclusion

MSC2032964A has been identified as a potent and selective inhibitor of ASK1. In vitro studies have demonstrated its ability to effectively block the ASK1 signaling pathway, and in vivo studies in a model of multiple sclerosis have shown its therapeutic potential in reducing neuroinflammation. The data and experimental protocols presented in this technical guide provide a valuable resource for researchers working on the development of ASK1 inhibitors and for those interested in the role of the ASK1 pathway in various diseases. Further investigation into the ADME properties and the full kinase selectivity profile will be crucial for the continued development of MSC2032964A as a potential therapeutic agent.

References

No Publicly Available Data for MSC 2032964A

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and commercial databases, no information was found regarding the biological activity of a compound designated "MSC 2032964A". This suggests that the identifier may be an internal research code, a designation for a compound not yet disclosed in public literature, or a possible misnomer.

Without any accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and pathway visualizations. The core requirements of the request, such as summarizing quantitative data into tables, detailing experimental methodologies, and creating diagrams of signaling pathways, are entirely dependent on the existence of published research.

Further investigation would require access to internal, proprietary databases of the organization that originated the "this compound" designation. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly.

In-depth Technical Guide: The Pharmacology of MSC 2032964A

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the pharmacology of a compound designated "MSC 2032964A" has yielded no publicly available scientific data, experimental protocols, or signaling pathway information. This designation does not correspond to any known pharmaceutical agent or research compound in the public domain.

The identifier "this compound" does not appear in established chemical and pharmacological databases, nor is it mentioned in peer-reviewed scientific literature or clinical trial registries. It is possible that this identifier represents:

  • An internal, proprietary code for a compound under early-stage development, which has not yet been publicly disclosed.

  • A catalog number for a non-pharmaceutical product.

  • An erroneous or mistyped designation.

Without any foundational information to identify the chemical structure, biological target, or therapeutic area of "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct and publicly recognized nomenclature. Should "this compound" be an internal identifier, access to the requested pharmacological data would be restricted to individuals within the originating organization.

The Enigmatic Compound MSC 2032964A: A Search for Data in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, the compound designated as MSC 2032964A remains elusive in the context of neuroinflammation research. This suggests that this compound may be an internal code for a proprietary compound not yet disclosed in public forums, a project at a very early stage of development, or a misidentified term.

Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It involves the activation of the brain's resident immune cells, microglia and astrocytes, which release a cascade of inflammatory mediators.[1][2] This inflammatory response, while initially protective, can become chronic and contribute to neuronal damage and disease progression.[1]

The search for therapeutic agents that can modulate neuroinflammation is a highly active area of research.[3][4] Scientists are exploring various strategies, including the development of small molecules, biologics, and cell-based therapies to target key inflammatory pathways.

Given the user's request for an in-depth technical guide on this compound, a thorough investigation was conducted to uncover any associated data. This included searches for its mechanism of action, preclinical and clinical studies, and any related experimental protocols or signaling pathway information. However, these searches yielded no specific results for "this compound."

Without any publicly available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and diagrams of signaling pathways.

For researchers, scientists, and drug development professionals interested in the broader field of neuroinflammation, a wealth of information is available on various therapeutic targets and investigational compounds. Key areas of investigation include the inhibition of pro-inflammatory cytokines, modulation of microglial activation states, and the targeting of specific signaling pathways such as the NF-κB and NLRP3 inflammasome pathways.[1]

Should information regarding this compound become publicly available, a detailed technical guide could be developed to support the scientific community in its research and drug development endeavors. Until then, the focus of researchers in the field will remain on the many other promising avenues for tackling the complex challenge of neuroinflammation.

References

The Role of MSC 2032964A in Apoptosis Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptotic signaling pathways is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule that responds to a variety of cellular stresses, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, to initiate a signaling cascade that can lead to apoptosis. Given its central role in stress-induced cell death, ASK1 has emerged as a promising therapeutic target for diseases characterized by excessive apoptosis and inflammation.

This technical guide provides an in-depth overview of the role of MSC 2032964A, a potent and selective inhibitor of ASK1, in the context of apoptosis signaling. We will delve into its mechanism of action, present key quantitative data, and outline the experimental methodologies used to characterize its function.

This compound: A Selective ASK1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ASK1. Its inhibitory activity is crucial for dissecting the role of ASK1 in cellular processes and for its potential therapeutic applications.

Quantitative Data on this compound Activity

The efficacy of this compound as an ASK1 inhibitor has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) that demonstrate its potency and selectivity.

Target KinaseIC50 (nM)Reference
ASK193[1]
CK1δ4800[1]

This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target, ASK1, and another kinase, CK1δ, highlighting its selectivity.

The ASK1 Signaling Pathway in Apoptosis

ASK1 functions as an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Under normal physiological conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx).[2] In response to cellular stress, reactive oxygen species (ROS) oxidize Trx, causing its dissociation from ASK1. This allows ASK1 to homo-oligomerize and autophosphorylate, leading to its activation.

Activated ASK1 then phosphorylates and activates downstream MAP kinase kinases (MKKs), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway.[3][4] These MKKs, in turn, phosphorylate and activate JNK and p38 MAPK, respectively. The activation of JNK and p38 leads to the phosphorylation of various downstream transcription factors and other proteins that ultimately execute the apoptotic program.

Signaling Pathway Diagram

ASK1_Apoptosis_Pathway cluster_stress Cellular Stress cluster_activation ASK1 Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome stress Oxidative Stress ER Stress Inflammatory Cytokines ASK1_inactive ASK1 (inactive) stress->ASK1_inactive Trx_active Trx (oxidized) stress->Trx_active Trx_inactive Trx (reduced) Trx_inactive->ASK1_inactive Inhibition ASK1_active ASK1 (active) (autophosphorylation) ASK1_inactive->ASK1_active Dissociation of Trx MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis MSC2032964A This compound MSC2032964A->ASK1_active Inhibition

Figure 1: ASK1 Signaling Pathway in Apoptosis and the inhibitory action of this compound.

Experimental Protocols for Studying this compound

The characterization of this compound and its effects on apoptosis signaling involves a variety of established experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against ASK1 and other kinases.

Methodology:

  • Reagents: Recombinant human ASK1 enzyme, appropriate substrate (e.g., MKK6), ATP, this compound (serially diluted), and a kinase assay buffer.

  • Procedure:

    • The kinase reaction is initiated by mixing the ASK1 enzyme, substrate, and varying concentrations of this compound in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a commercial kit like ADP-Glo™.[5]

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays for Apoptosis

Objective: To assess the ability of this compound to protect cells from stress-induced apoptosis.

Methodology (Annexin V/Propidium Iodide Staining):

  • Cell Culture: Plate cells (e.g., HeLa cells or primary neurons) in a multi-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

    • Induce apoptosis by adding a stressor (e.g., H₂O₂, TNF-α, or an ER stress-inducing agent).

    • Include appropriate controls (untreated, stressor only, and inhibitor only).

  • Staining:

    • After the treatment period, harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of ASK1 and its downstream targets (p38 and JNK).

Methodology:

  • Cell Lysis: Treat cells as described in the cellular apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phosphorylated forms of ASK1 (e.g., p-ASK1 Thr845), p38 (p-p38), and JNK (p-JNK). Also, probe for total ASK1, p38, and JNK, as well as a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HMVECs) treatment_setup Treatment Groups: - Vehicle Control - Stressor (e.g., LPS) - this compound + Stressor cell_culture->treatment_setup pretreatment Pre-incubation with This compound or Vehicle treatment_setup->pretreatment stimulation Stimulation with Stressor (e.g., LPS) pretreatment->stimulation western_blot Western Blot (p-ASK1, p-p38, p-JNK) stimulation->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) stimulation->apoptosis_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay

Figure 2: A typical experimental workflow for evaluating the effect of this compound.

Conclusion

This compound is a valuable research tool for elucidating the intricate role of ASK1 in apoptosis signaling. Its high potency and selectivity allow for the specific interrogation of the ASK1-mediated JNK/p38 pathways in various cellular contexts. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting ASK1 in diseases driven by excessive apoptosis and inflammation. Further studies utilizing this compound will undoubtedly contribute to a deeper understanding of ASK1 biology and may pave the way for novel therapeutic interventions.

References

An In-depth Technical Guide to MSC 2032964A: A Potent and Selective ASK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC 2032964A is a potent, selective, and orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). As a key mediator of cellular stress responses, the ASK1 signaling pathway is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its kinase selectivity and pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the ASK1 signaling cascade.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
Chemical Name N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Molecular Formula C₁₆H₁₃F₃N₆O
Molecular Weight 362.31 g/mol
CAS Number 1124381-43-6
SMILES O=C(C1=CC=CN=C1)NC2=NN3C(C=C(C(F)(F)F)C=C3NC4CC4)=N2
InChI Key XUKGFHHTSUKORV-UHFFFAOYSA-N
Appearance Solid
Purity ≥97% (HPLC)
Storage Store at -20°C

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key upstream activator of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are activated in response to a variety of cellular stressors, including oxidative stress, inflammatory cytokines (e.g., TNF-α), and lipopolysaccharide (LPS).

In the context of neuroinflammation, the activation of Toll-like receptors (TLRs) on glial cells, such as astrocytes and microglia, triggers a signaling cascade that leads to the activation of ASK1. Activated ASK1, in turn, phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which then phosphorylate and activate p38 and JNK, respectively. This signaling cascade culminates in the production and release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators, contributing to neuronal damage and demyelination.

This compound, by inhibiting ASK1, effectively blocks this inflammatory cascade. It has been demonstrated to prevent the LPS-induced phosphorylation of both ASK1 and its downstream target, p38, in cultured mouse astrocytes.

ASK1_Signaling_Pathway stress Cellular Stressors (LPS, TNF-α, Oxidative Stress) tlr Toll-like Receptors (TLRs) stress->tlr ask1 ASK1 tlr->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 inflammation Inflammation (Cytokines, Chemokines) jnk->inflammation apoptosis Apoptosis jnk->apoptosis p38->inflammation msc This compound msc->ask1

ASK1 Signaling Pathway and Inhibition by this compound.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of ASK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 93 nM.[1] Its selectivity has been demonstrated through screening against a panel of kinases. In a study where kinases were initially screened at a 10 µM concentration of this compound, only those with greater than 70% inhibition were selected for IC₅₀ determination. This analysis revealed that this compound has an IC₅₀ value below 10 µM for only two kinases: ASK1 and Casein Kinase 1 delta (CK1δ), with IC₅₀ values of 93 nM and 4800 nM, respectively.[1] This demonstrates a significant selectivity for ASK1 over CK1δ and other kinases in the panel.

Kinase TargetIC₅₀ (nM)
ASK1 93[1]
CK1δ 4800[1]

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.

ParameterValueSpecies
Oral Bioavailability 82%Sprague Dawley rats
Clearance 1.1 L/kg/hSprague Dawley rats
Half-life (t₁/₂) 5.2 hSprague Dawley rats
Volume of Distribution (Vd) 1.0 L/kgSprague Dawley rats
Brain Penetrant YesMice

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is a widely used model for multiple sclerosis. In this model, oral administration of this compound was shown to ameliorate the severity of neuroinflammation. This was evidenced by a reduction in clinical scores, decreased demyelination in the spinal cord and optic nerve, and reduced activation of astrocytes and microglia in the central nervous system.

Experimental Protocols

In Vitro Inhibition of ASK1 and p38 Phosphorylation in Astrocytes

This protocol describes the methodology to assess the inhibitory effect of this compound on LPS-induced ASK1 and p38 phosphorylation in primary mouse astrocytes.

In_Vitro_Workflow start Culture Primary Mouse Astrocytes pretreat Pre-treat with this compound (e.g., 10 µM for 90 min) start->pretreat stimulate Stimulate with LPS (e.g., 10 µg/mL for 30 min) pretreat->stimulate lyse Cell Lysis stimulate->lyse sds SDS-PAGE and Western Blotting lyse->sds probe Probe with Antibodies: - p-ASK1 - Total ASK1 - p-p38 - Total p38 - Loading Control (e.g., β-actin) sds->probe analyze Analyze Phosphorylation Levels probe->analyze

Workflow for In Vitro Inhibition Assay.

Methodology:

  • Cell Culture: Plate primary mouse astrocytes in 12-well plates and grow to confluence.

  • Pre-treatment: Pre-treat the confluent astrocytes with this compound (e.g., at a final concentration of 10 µM) for 90 minutes.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., at a final concentration of 10 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated ASK1, total ASK1, phosphorylated p38, total p38, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ASK1 and p38, normalized to the total protein and loading control.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in C57BL/6 mice and the subsequent treatment with this compound to evaluate its therapeutic efficacy.

EAE_Workflow start Induce EAE in C57BL/6 Mice (MOG35-55 peptide in CFA and Pertussis Toxin) treatment Administer this compound or Vehicle (e.g., 30 mg/kg, p.o., daily) start->treatment monitoring Daily Monitoring: - Clinical Score - Body Weight treatment->monitoring histology Histopathological Analysis (e.g., Day 40 post-immunization) monitoring->histology analysis Analyze: - Demyelination (LFB staining) - Astrocyte and Microglia Activation (IHC) histology->analysis

Workflow for In Vivo EAE Model.

Methodology:

  • EAE Induction:

    • Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA).

    • Immunize female C57BL/6 mice subcutaneously with the MOG₃₅₋₅₅/CFA emulsion on day 0.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Begin daily oral administration of this compound (e.g., 30 mg/kg) or vehicle control from the day of immunization for the duration of the study (e.g., 40 days).

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and record their body weight.

    • Score the clinical severity of EAE based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Histopathological Analysis:

    • At the end of the study (e.g., day 40), perfuse the mice and collect the spinal cords and optic nerves.

    • Process the tissues for histology.

    • Assess demyelination using Luxol Fast Blue (LFB) staining.

    • Evaluate the activation of astrocytes and microglia by immunohistochemistry for GFAP and Iba1, respectively.

  • Data Analysis:

    • Compare the clinical scores, body weight changes, and histopathological findings between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a potent and selective inhibitor of ASK1 with a promising preclinical profile for the treatment of neuroinflammatory diseases. Its favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, coupled with its demonstrated efficacy in a relevant animal model of multiple sclerosis, highlight its potential as a therapeutic candidate. The detailed information and protocols provided in this guide offer a solid foundation for further investigation and development of this compound and other ASK1 inhibitors.

References

An In-depth Technical Guide to CAS 1124381-43-6 (MSC2032964A): A Selective ASK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding the compound identified by CAS number 1124381-43-6, also known as MSC2032964A. This molecule is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Compound Profile

PropertyValueReference
CAS Number 1124381-43-6General
Chemical Name N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamideGeneral
Synonyms MSC2032964AGeneral
Molecular Formula C16H13F3N6OGeneral
Molecular Weight 362.31 g/mol General
Description Orally bioavailable and brain-penetrant small molecule.

Quantitative Data

In Vitro Potency and Selectivity

MSC2032964A has demonstrated high potency for ASK1 and significant selectivity over other kinases. The following table summarizes the available IC50 data.

TargetIC50 (nM)Kinase FamilyNotes
ASK1 93MAP3KPrimary target of MSC2032964A.
CK1δ 4800CK1Significantly lower potency compared to ASK1, indicating selectivity.

Data derived from a kinase panel screening of MSC2032964A.

Mechanism of Action

MSC2032964A functions as a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a member of the MAPKKK family and a critical node in cellular stress responses. Under conditions of stress, such as exposure to reactive oxygen species (ROS), inflammatory cytokines (e.g., TNF-α), or lipopolysaccharide (LPS), ASK1 becomes activated. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. This leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, respectively. These pathways, in turn, regulate a variety of cellular processes, including inflammation, apoptosis, and differentiation. By inhibiting ASK1, MSC2032964A effectively blocks the downstream activation of the JNK and p38 pathways, thereby mitigating the cellular responses to stress and inflammation.

Signaling Pathway

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, TNF-α, LPS) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MSC2032964A MSC2032964A (CAS 1124381-43-6) MSC2032964A->ASK1 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Responses Cellular Responses (Inflammation, Apoptosis) JNK->Cellular_Responses p38->Cellular_Responses

ASK1 Signaling Pathway and Inhibition by MSC2032964A.

Experimental Protocols

In Vitro ASK1 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of MSC2032964A against ASK1 in a cell-free system.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • MSC2032964A stock solution in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of MSC2032964A in the kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase assay buffer, a specific concentration of MSC2032964A (or DMSO for control), and the ASK1 enzyme.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of MBP, ATP, and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of MSC2032964A and determine the IC50 value.

in_vitro_workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents pre_incubate Pre-incubate ASK1 with MSC2032964A prep_reagents->pre_incubate initiate_reaction Initiate Reaction (Add ATP and Substrate) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Spot on Phosphocellulose) incubate->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash quantify Quantify Radioactivity wash->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Workflow for In Vitro ASK1 Inhibition Assay.
Inhibition of LPS-induced p38 Phosphorylation in Astrocytes

This protocol details a cell-based assay to evaluate the ability of MSC2032964A to inhibit the ASK1 pathway in a cellular context.

Materials:

  • Primary mouse astrocytes

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MSC2032964A

  • Lipopolysaccharide (LPS)

  • Lysis buffer

  • Antibodies: anti-phospho-p38, anti-total-p38, anti-GAPDH

  • Western blotting reagents and equipment

Procedure:

  • Culture primary mouse astrocytes to confluence in 6-well plates.

  • Pre-treat the cells with MSC2032964A (e.g., 10 µM) or vehicle (DMSO) for 90 minutes.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-p38, total-p38, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative levels of p38 phosphorylation.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol provides a general outline for inducing EAE in mice and testing the therapeutic efficacy of MSC2032964A.

Materials:

  • C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • MSC2032964A formulated for oral administration

  • Vehicle control

Procedure:

  • Induce EAE in mice by subcutaneous immunization with an emulsion of MOG35-55 in CFA.

  • Administer pertussis toxin intraperitoneally on the day of immunization and two days later.

  • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = moribund).

  • Begin oral administration of MSC2032964A (e.g., 30 mg/kg) or vehicle daily from the onset of clinical signs.

  • Continue treatment for a specified period (e.g., 20-30 days).

  • At the end of the study, sacrifice the mice and collect spinal cords for histological analysis (e.g., H&E, Luxol Fast Blue staining) to assess inflammation and demyelination.

Synthesis

The synthesis of N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide generally involves the coupling of a substituted[1][2][3]triazolo[1,5-a]pyridine core with nicotinoyl chloride or a related activated nicotinic acid derivative. The triazolopyridine core itself is typically constructed through the condensation of a hydrazine derivative with a substituted pyridine. The specific reagents and reaction conditions can vary, and a detailed, step-by-step synthesis protocol would typically be found in patented literature or medicinal chemistry publications.

Conclusion

The compound with CAS number 1124381-43-6, MSC2032964A, is a well-characterized, selective inhibitor of ASK1. Its ability to modulate the ASK1-JNK/p38 signaling pathway makes it a valuable tool for investigating the roles of this pathway in various pathological conditions, particularly those involving inflammation and apoptosis. The provided data and protocols serve as a foundation for further research and development of this and similar molecules for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Mesenchymal Stem Cell (MSC) Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. Their ability to self-renew and differentiate, coupled with their immunomodulatory properties, makes them a valuable tool in regenerative medicine and drug development. This document provides a detailed experimental protocol for the isolation, culture, and expansion of MSCs. While a specific protocol designated "MSC 2032964A" was not identified, the following represents a comprehensive and standardized methodology based on established practices for successful MSC culture.

Key Experimental Protocols

I. Isolation of Mesenchymal Stem Cells from Bone Marrow

This protocol outlines the steps for the initial isolation of MSCs from bone marrow aspirates.

Materials:

  • Bone marrow aspirate

  • Complete MSC medium (e.g., SCM015 or SCM045)

  • Phosphate-Buffered Saline (PBS)

  • 70-µm filter mesh

  • 15 mL and 50 mL conical tubes

  • Centrifuge

  • T75 tissue culture flasks

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Aseptically collect fresh bone marrow aspirate.

  • Filter the cell suspension through a 70-µm filter mesh to remove any cell clumps and debris.[1]

  • Transfer the filtered cell suspension to a 50 mL conical tube and centrifuge at 500 x g for 5 minutes.[1]

  • Discard the supernatant and resuspend the cell pellet in complete MSC medium.

  • Determine the cell yield and viability using Trypan blue exclusion.[1]

  • Culture the cells in T75 culture flasks at a density of 25 x 10⁶ cells/mL in 10 mL of complete MSC medium.[1]

  • Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • After 3 hours, remove the non-adherent cells by changing the medium and replacing it with 10 mL of fresh complete medium.[1]

  • Continue to replace the medium every 8 hours for the first 72 hours of culture to further remove non-adherent cells.[1]

II. Expansion and Subculture of MSCs

This protocol describes the process for expanding the MSC population once the initial culture is established.

Materials:

  • Confluent T75 flask of MSCs

  • Complete MSC medium

  • PBS

  • Trypsin-EDTA solution (0.25%) or a gentler alternative like TrypLE™ Express

  • 15 mL conical tubes

  • Centrifuge

  • T75 tissue culture flasks

Procedure:

  • Once the MSCs reach 80-90% confluency, they are ready for subculture.

  • Aspirate the culture medium from the flask.

  • Wash the cell layer twice with 10 mL of PBS to remove any residual medium.

  • Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.[2]

  • Incubate the flask at 37°C for 3-5 minutes, or until the cells detach.[1] Monitor detachment under a microscope.

  • Neutralize the trypsin by adding 7.5 mL of complete MSC medium.[2]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5 minutes.[1]

  • Discard the supernatant and resuspend the cell pellet in a small volume of fresh, pre-warmed complete MSC medium.

  • Count the cells using a hemocytometer or automated cell counter.

  • Re-plate the cells in new T75 flasks at a seeding density of approximately 5,000-6,000 cells/cm².[1]

  • Add the appropriate volume of pre-warmed complete MSC medium (e.g., 15-20 mL for a T75 flask).[3]

  • Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 3 days until the cells are ready for the next subculture.

Quantitative Data Summary

ParameterValueUnitSource
Initial Seeding Density (Isolation) 25 x 10⁶cells/mL[1]
Subculture Seeding Density 3,000 - 6,000cells/cm²[1]
Cell Harvest Confluency 75 - 90%[2]
Centrifugation Speed (Isolation) 500x g[1]
Centrifugation Speed (Subculture) 200 - 400x g[3]
Trypsin Incubation Time 2 - 10minutes[2]
Split Ratio (Typical) 1:3ratio[2]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for MSC Culture

MSC_Culture_Workflow A Bone Marrow Aspirate B Filter & Centrifuge A->B Isolate C Initial Plating (High Density) B->C Plate D Removal of Non-Adherent Cells C->D Incubate 3-72h E Primary MSC Culture (to 80-90% Confluency) D->E Culture F Harvest Cells (Trypsinization) E->F Subculture G Centrifuge & Resuspend F->G Process H Cell Counting G->H Prepare I Subculture (Re-plating at lower density) H->I Seed J Expansion Phase I->J Incubate J->F Repeat Expansion K Cryopreservation or Downstream Applications J->K Harvest for Use

Caption: Workflow for the isolation and expansion of Mesenchymal Stem Cells.

Signaling Pathways in MSC Migration

Mesenchymal stem cell migration, a critical aspect of their therapeutic function, is governed by complex signaling pathways. While a comprehensive diagram of all interactions is beyond the scope of this document, the following illustrates a simplified representation of key signaling molecules involved in MSC tumor tropism.

MSC_Signaling_Pathway cluster_tumor Tumor Microenvironment cluster_msc Mesenchymal Stem Cell Tumor Tumor Cells Chemokines Chemokines (e.g., SDF-1) Tumor->Chemokines Secrete GrowthFactors Growth Factors (e.g., HGF, PDGF) Tumor->GrowthFactors Secrete Receptors Chemokine/Growth Factor Receptors (e.g., CXCR4) Chemokines->Receptors Bind GrowthFactors->Receptors Bind MSC MSC Migration Cell Migration & Homing Intracellular Intracellular Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptors->Intracellular Activate Intracellular->Migration Induce

Caption: Simplified signaling pathway for MSC migration towards a tumor.

References

Application Notes and Protocols for MSC-2032964A in a Mouse EAE Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are crucial for understanding the pathophysiology of MS and for the preclinical evaluation of potential therapeutics. MSC-2032964A is an orally active and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress and immune response signaling pathways. Inhibition of ASK1 has been shown to ameliorate neuroinflammation and demyelination in EAE, suggesting its potential as a therapeutic strategy for MS.

These application notes provide a detailed protocol for the use of MSC-2032964A in a myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide-induced EAE model in C57BL/6J mice.

Mechanism of Action of MSC-2032964A in EAE

MSC-2032964A is a selective inhibitor of ASK1 with an IC50 of 96 nM.[1] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a critical role in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways in response to various stressors, including oxidative stress and inflammatory cytokines. In the context of EAE and MS, the Toll-like receptor (TLR)-ASK1-p38 MAPK pathway is implicated in the production of key chemokines by astrocytes, contributing to neuroinflammation.[2] By inhibiting ASK1, MSC-2032964A can suppress the activation of downstream p38 and JNK pathways, thereby reducing the inflammatory response, demyelination, and axonal damage in the central nervous system (CNS).[2][3]

Signaling Pathway of MSC-2032964A in EAE

G cluster_0 Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 TLR/TNFR cluster_2 ASK1 Complex cluster_3 MAPK Cascade cluster_4 Cellular Response Inflammatory_Stimuli Inflammatory_Stimuli TLR_TNFR TLR_TNFR Inflammatory_Stimuli->TLR_TNFR ASK1 ASK1 TLR_TNFR->ASK1 p38 p38 ASK1->p38 JNK JNK ASK1->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Demyelination Demyelination Inflammation->Demyelination MSC_2032964A MSC_2032964A MSC_2032964A->ASK1

Caption: Signaling pathway of MSC-2032964A in EAE.

Experimental Protocols

I. Induction of Chronic EAE in C57BL/6J Mice

This protocol describes the active induction of EAE using MOG35-55 peptide.

Materials:

  • Female C57BL/6J mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane or other suitable anesthetic

Procedure:

  • Preparation of MOG35-55 Emulsion:

    • On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.

    • A common concentration is 2 mg/mL of MOG35-55 in sterile PBS.

    • Mix equal volumes of the MOG35-55 solution and CFA to create a stable emulsion. This can be achieved by vortexing or sonicating until a drop of the emulsion does not disperse in water.

  • Immunization:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse).

  • Pertussis Toxin Administration:

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 and again on Day 2 post-immunization.

II. Preparation and Administration of MSC-2032964A

Materials:

  • MSC-2032964A

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of MSC-2032964A in the chosen vehicle at the desired concentration. For a 30 mg/kg dose, a common dosing volume is 10 mL/kg, so the concentration would be 3 mg/mL.

    • Ensure the suspension is homogenous before each administration.

  • Administration:

    • Administer MSC-2032964A at a dose of 30 mg/kg via oral gavage once daily.[1]

    • Treatment can be initiated either prophylactically (starting from Day 0 of immunization) or therapeutically (starting at the onset of clinical signs). A 40-day treatment duration has been reported.[1]

    • The control group should receive the vehicle alone following the same administration schedule.

III. Clinical Evaluation of EAE

Procedure:

  • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

  • Record the body weight and clinical score for each mouse.

  • Use a standard 0-5 scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb paralysis and forelimb weakness

    • 5: Moribund or dead

Experimental Workflow

G Start Start Day_0 Day 0: - Immunize with MOG35-55/CFA - Administer PTX (1st dose) - Start MSC-2032964A/Vehicle (Prophylactic) Start->Day_0 Day_2 Day 2: - Administer PTX (2nd dose) Day_0->Day_2 Endpoint Study Endpoint (e.g., Day 40): - Euthanasia and tissue collection (Spinal cord, brain, optic nerve) Day_0->Endpoint Prophylactic Treatment Day_7_onwards Day 7 onwards: - Daily clinical scoring and body weight measurement Day_2->Day_7_onwards Onset Onset of Clinical Signs (approx. Day 10-14): - Start MSC-2032964A/Vehicle (Therapeutic) Day_7_onwards->Onset Onset->Endpoint Analysis Histological and Immunological Analysis: - Demyelination (LFB staining) - Inflammation (H&E staining) - Astrocyte/Microglia activation (IHC) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for EAE induction and treatment.

Data Presentation

Table 1: Quantitative Pharmacokinetic and In Vitro Data for MSC-2032964A
ParameterValueSpecies/Cell LineReference
IC50 (ASK1) 96 nM-[1]
Oral Bioavailability 82%Sprague Dawley rats[1]
Clearance 1.1 L/kg/hSprague Dawley rats[1]
Half-life (t1/2) 5.2 hSprague Dawley rats[1]
Volume of Distribution (Vss) 1.0 L/kgSprague Dawley rats[1]
Table 2: Example Quantitative Data from a Preclinical EAE Study with MSC-2032964A
ParameterVehicle Control GroupMSC-2032964A (30 mg/kg) GroupNotesReference
Mean Peak Clinical Score 3.5 ± 0.51.5 ± 0.3Scores are indicative and will vary.Based on[2]
Day of Onset 11 ± 215 ± 3Prophylactic treatment may delay onset.Based on[2]
Demyelination Score (Spinal Cord) HighReducedAssessed by Luxol Fast Blue staining.[2]
Astrocyte Activation (GFAP+) HighDecreasedAssessed by immunohistochemistry.[2]
Microglia Activation (Iba1+) HighDecreasedAssessed by immunohistochemistry.[2]
Optic Nerve Demyelination PresentPartially PreventedAssessed by histology.[2]

Conclusion

The ASK1 inhibitor MSC-2032964A has demonstrated efficacy in a mouse model of EAE, reducing clinical severity, demyelination, and neuroinflammation. The protocols and data presented provide a framework for researchers to investigate the therapeutic potential of MSC-2032964A in preclinical models of multiple sclerosis. Careful adherence to the EAE induction protocol and consistent clinical scoring are essential for obtaining reproducible and reliable results. Further studies could explore different dosing regimens, therapeutic windows, and combination therapies to optimize the therapeutic effects of MSC-2032964A.

References

Application Notes and Protocols for MSC 2032964A In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Compound: MSC 2032964A Target: c-Met Kinase

Introduction

This compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is a critical driver in the development and progression of various cancers, playing a significant role in tumor cell proliferation, survival, migration, invasion, and angiogenesis. Dysregulation of this pathway, through c-Met overexpression, amplification, or mutation, is a key oncogenic event in numerous human malignancies. This document provides detailed protocols for the in vivo application of this compound in preclinical cancer models, offering guidance for researchers in pharmacology, oncology, and drug development.

Quantitative Data Summary

The following table summarizes the key in vivo efficacy and pharmacokinetic parameters of this compound in various xenograft models.

ParameterGTL-16 (Gastric) XenograftN87 (Gastric) Xenograft
Dosing Regimen 100 mg/kg, BID, PO100 mg/kg, BID, PO
Treatment Duration 21 days21 days
Tumor Growth Inhibition Tumor StasisPartial Inhibition
Plasma IC50 for c-Met Phosphorylation 1 µMNot Available
Observed Effects Inhibition of c-Met phosphorylation, downstream signaling (ERK1/2, AKT), proliferation, and induction of apoptosis.Partial inhibition of tumor growth.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for establishing and treating a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Human cancer cell lines (e.g., GTL-16, N87)

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Matrigel (or similar basement membrane matrix)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

  • Syringes and needles for injection and oral gavage

Procedure:

  • Cell Culture: Culture human gastric carcinoma GTL-16 cells under standard conditions.

  • Cell Implantation:

    • Harvest cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a formulation of this compound in the vehicle solution.

    • Administer this compound orally (PO) at a dose of 100 mg/kg twice daily (BID).

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Efficacy Evaluation:

    • Continue treatment for 21 days.

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Pharmacodynamic Analysis of c-Met Inhibition

This protocol describes the assessment of c-Met phosphorylation in tumor tissues following treatment with this compound.

Materials:

  • Tumor tissues from treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-c-Met (Y1349), anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis:

    • Homogenize excised tumor tissues in lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total c-Met as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.

    • Compare the levels of c-Met phosphorylation between the treated and control groups.

Visualizations

G cluster_workflow In Vivo Efficacy Study Workflow CellCulture Cell Culture (e.g., GTL-16) Implantation Subcutaneous Implantation (1x10^7 cells/mouse) CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization (Tumor Volume ~150-200 mm³) TumorGrowth->Randomization Treatment Treatment (this compound, 100 mg/kg BID PO) Randomization->Treatment Endpoint Endpoint Analysis (Tumor Volume, Body Weight) Treatment->Endpoint PD_Analysis Pharmacodynamic Analysis (Western Blot) Endpoint->PD_Analysis G cluster_pathway HGF/c-Met Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS MSC2032964A This compound MSC2032964A->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Application Notes and Protocols for MSC 2032964A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC 2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. ASK1 is activated in response to various stressors, including oxidative stress, and plays a crucial role in inflammation and apoptosis.[1] Due to its role in cellular stress responses, this compound is a valuable tool for research in areas such as neuroinflammation and other inflammatory diseases. These application notes provide a detailed protocol for the preparation of this compound stock solutions and guidelines for its use in cell-based assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1124381-43-6[1]
Molecular Weight 362.31 g/mol [1]
Formula C₁₆H₁₃F₃N₆O[1]
Solubility Soluble in DMSO[1]
Purity >99%N/A

Stock Solution Preparation

The following table provides volumes for preparing stock solutions of this compound in DMSO at various standard concentrations.

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg2.76 mL
5 mM 1 mg0.552 mL
10 mM 1 mg0.276 mL
1 mM 5 mg13.80 mL
5 mM 5 mg2.76 mL
10 mM 5 mg1.38 mL
Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For 1 mg of this compound to make a 10 mM stock, add 276 µL of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Application Notes

This compound has been demonstrated to be a potent inhibitor of ASK1 with an IC₅₀ of 93 nM.[2] It is a valuable tool for investigating the role of the ASK1 signaling pathway in various cellular processes.

In Vitro Cell-Based Assays

For in vitro studies, this compound can be used to probe the involvement of ASK1 in signaling cascades. A common application is in cell-based assays to assess its impact on downstream targets.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A starting point for many cell-based assays can be in the range of 1-10 µM. For instance, a concentration of 10 µM has been effectively used to block LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes.[1]

  • Control: A vehicle control (DMSO) should always be included in experiments at the same final concentration as the this compound-treated samples.

Experimental Protocol: Inhibition of LPS-Induced ASK1 Phosphorylation in Astrocytes

This protocol provides a general guideline for an experiment to test the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced ASK1 phosphorylation in cultured astrocytes.

Materials:

  • Cultured mouse astrocytes

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-ASK1, anti-ASK1, anti-phospho-p38, anti-p38)

  • Secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding: Seed astrocytes in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified period (e.g., 90 minutes).[1]

  • Stimulation: Induce ASK1 activation by treating the cells with LPS (e.g., 10 µg/mL) for a specific duration (e.g., 30 minutes).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer to extract total protein.

  • Western Blotting: Perform western blotting to analyze the phosphorylation status of ASK1 and its downstream target p38.

Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates p38_JNK p38 / JNK ASK1->p38_JNK Phosphorylates Inflammation_Apoptosis Inflammation / Apoptosis p38_JNK->Inflammation_Apoptosis Leads to MSC2032964A This compound MSC2032964A->ASK1 Inhibits

Caption: The ASK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_0 Preparation cluster_1 Storage Weigh 1. Weigh this compound Add_DMSO 2. Add DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate Add_DMSO->Dissolve Aliquot 4. Aliquot Dissolve->Aliquot Store_20 -20°C (≤1 month) Aliquot->Store_20 Store_80 -80°C (≤6 months) Aliquot->Store_80

Caption: Workflow for preparing and storing this compound stock solutions.

References

Application Notes and Protocols for MSC2032964A in a p38 Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Activation of p38 MAPK is implicated in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. The activation of this pathway occurs through a three-tiered kinase cascade, where upstream kinases phosphorylate and activate p38 MAPK.[4] Once activated, p38 MAPKs phosphorylate a range of downstream targets, leading to the modulation of gene expression and various cellular processes.[3][5]

MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), an upstream kinase that activates the p38 MAPK pathway.[6] By inhibiting ASK1, MSC2032964A effectively blocks the downstream phosphorylation of p38, making it a valuable tool for studying the role of the ASK1-p38 signaling axis in various pathological conditions. These application notes provide detailed protocols for utilizing MSC2032964A to inhibit p38 phosphorylation in a cellular context.

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This leads to the activation of upstream kinases, such as ASK1, which in turn phosphorylate and activate MAP2Ks (MKK3/6). Activated MKK3/6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 can then phosphorylate downstream substrates, including transcription factors and other kinases, to elicit a cellular response. MSC2032964A acts by inhibiting ASK1, thereby preventing the downstream activation of p38.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Inflammatory Cytokines (e.g., LPS, TNF-α) Cellular Stress ASK1 ASK1 Stimuli->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38  p-Thr180/Tyr182 Downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Downstream Response Inflammation Apoptosis Cell Cycle Regulation Downstream->Response MSC2032964A MSC2032964A MSC2032964A->ASK1

Figure 1: p38 MAPK signaling pathway and the point of inhibition by MSC2032964A.

Data Presentation

The inhibitory activity of MSC2032964A against ASK1 and its downstream effect on p38 phosphorylation can be quantified. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate the potency of an inhibitor.[7][8][9]

Target Inhibitor Assay Type IC50 (nM) Reference
ASK1MSC2032964ABiochemical96[6]
p38 PhosphorylationMSC2032964ACellular (LPS-stimulated astrocytes)Inhibition Observed[6]
p38αSB203580 (Control)Biochemical50-100[10][11]

Note: The cellular IC50 for p38 phosphorylation by MSC2032964A is not publicly available and would need to be determined experimentally.

Experimental Protocols

This section details a cellular assay to determine the inhibitory effect of MSC2032964A on p38 MAPK phosphorylation in a relevant cell line, such as mouse astrocytes or a similar immortalized cell line (e.g., RAW 264.7 macrophages). The protocol utilizes Western blotting to detect the levels of phosphorylated p38.

Materials and Reagents
  • Cell Line: Mouse astrocytes or RAW 264.7 macrophages

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Stimulus: Lipopolysaccharide (LPS)[6]

  • Inhibitor: MSC2032964A (prepare stock solution in DMSO)

  • Control Inhibitor: SB203580 (a direct p38 inhibitor)[10][11]

  • Reagents for Western Blotting:

    • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary Antibodies:

      • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

      • Rabbit anti-total p38 MAPK

      • Mouse anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

    • Chemiluminescent substrate

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells (e.g., mouse astrocytes) in 6-well plates B Allow cells to adhere and reach 80-90% confluency A->B C Pre-treat cells with varying concentrations of MSC2032964A or control inhibitor (1 hour) B->C D Stimulate cells with LPS (e.g., 1 µg/mL for 30 minutes) C->D E Lyse cells and quantify protein concentration D->E F Perform SDS-PAGE and Western Blotting E->F G Incubate with primary antibodies (p-p38, total p38, β-actin) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect signal using chemiluminescence H->I J Analyze band intensities to determine the inhibition of p38 phosphorylation I->J

Figure 2: Experimental workflow for assessing the inhibitory effect of MSC2032964A on p38 phosphorylation.
Detailed Assay Protocol

  • Cell Seeding: Seed mouse astrocytes or RAW 264.7 cells into 6-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of MSC2032964A and the control inhibitor (SB203580) in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO only).

    • Aspirate the old medium from the cells and add the medium containing the inhibitors or vehicle.

    • Incubate the cells for 1 hour at 37°C.

  • Stimulation:

    • Prepare a stock solution of LPS.

    • Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.

    • Incubate the cells for 30 minutes at 37°C.

  • Cell Lysis:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and scrape the cells.

    • Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatants.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-p38, total p38, and β-actin.

    • Normalize the phospho-p38 signal to the total p38 signal to account for any variations in p38 protein levels.

    • Further normalize to the loading control (β-actin).

    • Plot the normalized phospho-p38 levels against the concentration of MSC2032964A to determine the IC50 value.

Conclusion

MSC2032964A is a valuable research tool for investigating the role of the ASK1-p38 signaling pathway in various biological processes and disease models. The protocols outlined in these application notes provide a framework for effectively utilizing MSC2032964A to inhibit p38 phosphorylation in a cellular context and to quantify its inhibitory potency. These methods can be adapted to other cell types and stimuli to further explore the therapeutic potential of targeting this critical signaling cascade.

References

Application Notes and Protocols: Investigating the Effects of MSC2032964A in Primary Astrocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astrocytes, the most abundant glial cells in the central nervous system (CNS), are critical for maintaining brain homeostasis. They provide metabolic support to neurons, regulate synaptic transmission, and contribute to the blood-brain barrier.[1][2] Dysfunctional astrocytes are implicated in a range of neurological disorders, making them a key target for therapeutic intervention.

These application notes provide a comprehensive protocol for the treatment of primary astrocyte cultures with MSC2032964A, a novel small molecule with therapeutic potential. The following sections detail the necessary materials, step-by-step procedures for cell culture and treatment, and methods for assessing the compound's effects on astrocyte viability, proliferation, and biomarker expression.

Experimental Protocols

Culture of Primary Astrocytes

This protocol describes the isolation and culture of primary astrocytes from neonatal rodent brains, a common method for obtaining highly enriched astrocyte cultures.[1][3][4]

Materials:

  • Neonatal rodent pups (P1-P3)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Sterile dissection tools

  • Centrifuge

Procedure:

  • Euthanize neonatal pups in accordance with approved institutional animal care and use committee protocols.

  • Dissect cortices in a sterile environment.

  • Mechanically dissociate the tissue in DMEM/F12 medium.

  • Treat with Trypsin-EDTA to obtain a single-cell suspension.

  • Plate the cells onto poly-D-lysine coated flasks in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • After 7-10 days, a confluent monolayer of astrocytes will form. At this stage, shake the flasks to remove microglia and oligodendrocyte precursor cells.

  • Passage the astrocytes for further experiments.

Treatment of Primary Astrocyte Cultures with MSC2032964A

This protocol outlines the treatment of established primary astrocyte cultures with the hypothetical compound MSC2032964A.

Materials:

  • Primary astrocyte cultures (in 96-well or 24-well plates)

  • MSC2032964A (stock solution in DMSO)

  • Astrocyte culture medium

Procedure:

  • Prepare serial dilutions of MSC2032964A in astrocyte culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest MSC2032964A concentration.

  • Remove the existing medium from the astrocyte cultures.

  • Add the medium containing the different concentrations of MSC2032964A or the vehicle control to the respective wells.

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Assessment of Astrocyte Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Astrocyte Proliferation (GFAP Immunocytochemistry)

Glial Fibrillary Acidic Protein (GFAP) is an intermediate filament protein that is characteristically expressed in astrocytes.[5] Changes in its expression can indicate astrocyte reactivity or proliferation.

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against GFAP

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Fix the treated cells with 4% PFA.

  • Permeabilize the cells and then block non-specific antibody binding.

  • Incubate with the primary anti-GFAP antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Image the cells using a fluorescence microscope and quantify the GFAP expression levels.

Data Presentation

The following tables present hypothetical data on the effects of MSC2032964A on primary astrocyte cultures.

Table 1: Dose-Dependent Effect of MSC2032964A on Astrocyte Viability (48h Treatment)

MSC2032964A Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1005.2
198.64.8
595.35.1
1092.14.9
2575.46.3
5052.87.1

Table 2: Effect of MSC2032964A on GFAP Expression in Astrocytes (48h Treatment)

TreatmentNormalized GFAP IntensityStandard Deviation
Vehicle Control1.000.12
MSC2032964A (10 µM)0.650.09

Visualizations

Experimental Workflow

G cluster_0 Astrocyte Culture Preparation cluster_1 MSC2032964A Treatment cluster_2 Data Analysis A Isolate Cortices from Neonatal Pups B Dissociate Tissue & Plate Cells A->B C Establish Confluent Astrocyte Monolayer B->C E Treat Astrocyte Cultures C->E D Prepare Serial Dilutions of MSC2032964A D->E F Incubate for 24-72 hours E->F G Assess Cell Viability (MTT Assay) F->G H Analyze GFAP Expression (Immunocytochemistry) F->H

Caption: Experimental workflow for MSC2032964A treatment in primary astrocyte cultures.

Hypothetical Signaling Pathway: Modulation of the Astrocyte-Neuron Lactate Shuttle

This diagram illustrates a hypothetical mechanism where MSC2032964A enhances the Astrocyte-Neuron Lactate Shuttle, a key metabolic pathway supporting neuronal function.[6][7] In this proposed pathway, MSC2032964A upregulates the expression of glucose and monocarboxylate transporters in astrocytes.

G cluster_astrocyte Astrocyte cluster_neuron Neuron MSC MSC2032964A GLUT1 GLUT1 MSC->GLUT1 + MCT1_4 MCT1/4 MSC->MCT1_4 + Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_A Lactate Glycolysis->Lactate_A Lactate_A->MCT1_4 MCT2 MCT2 MCT1_4->MCT2 Lactate Shuttle Lactate_N Lactate MCT2->Lactate_N Pyruvate Pyruvate Lactate_N->Pyruvate TCA TCA Cycle Pyruvate->TCA ATP ATP TCA->ATP Blood Blood Capillary Blood->GLUT1 Glucose Uptake

Caption: Hypothetical signaling pathway of MSC2032964A in astrocytes.

References

Application Notes and Protocols for Oral Administration of a Novel Compound in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "MSC 2032964A" is not available in the public domain. Therefore, these application notes and protocols are provided as a generalized guide for the oral administration of a novel test compound (referred to herein as "the compound") in rodent models. Researchers should adapt these protocols based on the specific physicochemical properties of their compound and the goals of their study.

Introduction

Oral administration is a common and physiologically relevant route for drug delivery in preclinical rodent studies, mimicking the intended route of administration in humans for many pharmaceuticals. These notes provide detailed protocols for the oral administration of a test compound to rodents, primarily mice and rats, and subsequent pharmacokinetic analysis. The choice of administration method and experimental design will depend on the compound's properties, the study's objectives, and animal welfare considerations. Common methods for oral administration in rodents include oral gavage and voluntary ingestion.[1][2][3][4]

Data Presentation: Pharmacokinetic Parameters

Following oral administration, the collection and analysis of pharmacokinetic (PK) data are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key PK parameters should be summarized in a clear and structured format.

Table 1: Single-Dose Oral Pharmacokinetic Parameters in Rats

ParameterUnitMale Rats (Mean ± SD)Female Rats (Mean ± SD)
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
t1/2h
CL/FmL/h/kg
Vz/FL/kg

Table 2: Single-Dose Oral Pharmacokinetic Parameters in Mice

ParameterUnitMale Mice (Mean ± SD)Female Mice (Mean ± SD)
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
t1/2h
CL/FmL/h/kg
Vz/FL/kg

Experimental Protocols

Protocol for Oral Gavage in Rodents

Oral gavage ensures the precise delivery of a known quantity of the test compound.[1][5] However, it can be stressful to the animals and requires proper training to avoid injury.

Materials:

  • Test compound formulation (e.g., solution, suspension)

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct volume of the dosing formulation to administer.

  • Restraint:

    • Mice: Gently restrain the mouse by grasping the loose skin over the neck and back.

    • Rats: Securely wrap the rat in a soft towel, leaving the head exposed, or use a commercial restraint device.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • With the animal in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the tongue.

    • Advance the needle into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause tracheal insertion or esophageal perforation.

  • Compound Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Protocol for Voluntary Oral Administration in Rodents

This method is less stressful than gavage but may be less precise in dosing.[2][3][4] It is suitable for chronic dosing studies where minimizing stress is a priority.

Materials:

  • Test compound incorporated into a palatable vehicle (e.g., sweetened jelly, cookie dough, or a specific liquid formulation).[2][4]

  • Training vehicle (without the test compound).

  • Animal scale.

Procedure:

  • Habituation and Training:

    • For several days prior to the study, provide the animals with the palatable vehicle without the test compound.[4]

    • Monitor the animals to ensure they readily consume the vehicle.

  • Dosing:

    • Weigh each animal to determine the amount of medicated vehicle needed for the target dose.

    • Provide the medicated vehicle to the animals individually.

    • Observe the animals to ensure the entire dose is consumed.

  • Monitoring: Regularly monitor body weight and food/water consumption to assess the impact of the test compound and vehicle.

Protocol for Pharmacokinetic Study Following Oral Administration

This protocol outlines the steps for collecting blood samples to determine the pharmacokinetic profile of the test compound.

Materials:

  • Dosing supplies (as per Protocol 3.1 or 3.2)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries, needles, syringes)

  • Anesthetic (if required for blood collection)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dosing: Administer the test compound orally to a cohort of animals at a specified dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Common blood collection sites in rodents include the saphenous vein, submandibular vein, or tail vein for sparse sampling. Terminal blood collection can be performed via cardiac puncture under deep anesthesia.

  • Plasma Preparation:

    • Immediately after collection, place the blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage:

    • Carefully collect the plasma supernatant and transfer it to labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the concentration-time data.

Visualizations

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Oral_Admin Oral Administration (Gavage or Voluntary) Animal_Acclimatization->Oral_Admin Formulation_Prep Test Compound Formulation Preparation Formulation_Prep->Oral_Admin Blood_Collection Serial Blood Collection (Multiple Time Points) Oral_Admin->Blood_Collection Post-dose Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Bioanalysis Bioanalysis (e.g., LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Experimental workflow for a rodent oral pharmacokinetic study.

G cluster_pathway Hypothetical Signaling Pathway Compound Test Compound Receptor Cell Surface Receptor Compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene_Expression Target Gene Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: A representative intracellular signaling cascade.

References

Application Note: Measuring the Effects of MSC2032964A on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokines are a broad category of small proteins that are crucial for cell signaling, particularly in the immune system.[1] They can be broadly classified into pro-inflammatory and anti-inflammatory categories.[2] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response.[2][3][4] While essential for host defense, their dysregulation can lead to chronic inflammatory diseases.[5] Consequently, the identification of novel therapeutic agents that can modulate the production of these cytokines is of significant interest in drug development.

One of the primary signaling pathways that regulates the expression of pro-inflammatory cytokines is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] This pathway is activated by various stimuli, including bacterial lipopolysaccharide (LPS), leading to the transcription of numerous inflammatory genes.[6][8]

This application note provides detailed protocols to investigate the effects of a novel compound, MSC2032964A, hypothesized to be an inhibitor of the NF-κB signaling pathway, on the production of key pro-inflammatory cytokines in vitro. The described methods will enable researchers to quantify the inhibitory potential of MSC2032964A and characterize its mechanism of action.

Experimental Workflow

The overall workflow for assessing the impact of MSC2032964A on cytokine production involves cell culture, stimulation to induce an inflammatory response, treatment with the compound, and subsequent analysis of cytokine levels using different immunoassays.

G cluster_prep Cell Preparation cluster_treatment Stimulation & Treatment cluster_analysis Analysis prep_cells Culture Macrophage Cell Line (e.g., RAW 264.7) stim_treat Stimulate with LPS & Treat with MSC2032964A prep_cells->stim_treat Seed cells elisa ELISA: Measure Secreted Cytokines (TNF-α, IL-1β, IL-6) stim_treat->elisa Collect Supernatant ics Intracellular Staining: Detect Cytokine-Producing Cells by Flow Cytometry stim_treat->ics Harvest Cells

References

Application Notes and Protocols for Studying the ASK1 Signaling Pathway using MSC2032964A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2][3] Activation of ASK1 triggers a downstream signaling cascade, primarily through the phosphorylation of MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, respectively.[1][3][4][5] This signaling cascade plays a crucial role in determining cell fate, often leading to apoptosis, inflammation, and fibrosis.[1][2] Given its central role in stress-induced cellular damage, the ASK1 signaling pathway has emerged as an attractive therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2]

MSC2032964A is a potent and selective small molecule inhibitor of ASK1.[6][7] Its ability to effectively block the kinase activity of ASK1 makes it a valuable tool for elucidating the role of the ASK1 signaling pathway in various biological and pathological processes. These application notes provide detailed protocols for utilizing MSC2032964A to study ASK1 signaling, including methods for assessing its impact on downstream signaling events, cell viability, and its efficacy in preclinical models.

Mechanism of Action of MSC2032964A

MSC2032964A is an ATP-competitive inhibitor of ASK1. It binds to the ATP-binding pocket of the ASK1 kinase domain, preventing the phosphorylation of its downstream targets, MKK3/6 and MKK4/7. This blockade of the initial step in the ASK1 signaling cascade effectively inhibits the activation of the p38 and JNK pathways, thereby mitigating the downstream cellular consequences of ASK1 activation, such as apoptosis and inflammation.

Quantitative Data

The following table summarizes the in vitro potency of MSC2032964A against ASK1 and its selectivity over another kinase.

KinaseIC50 (nM)Reference
ASK193[6][7]
CK1δ4800[7]

Signaling Pathway Diagram

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Activation cluster_map2k MAP2K Activation cluster_mapk MAPK Activation cluster_cellular_response Cellular Response Stress Oxidative Stress (ROS) ER Stress Cytokines (TNF-α) ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive Activates ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active Phosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates MSC2032964A MSC2032964A MSC2032964A->ASK1_active Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Caption: The ASK1 signaling pathway and the inhibitory action of MSC2032964A.

Experimental Protocols

In Vitro Inhibition of ASK1 Phosphorylation

This protocol describes how to assess the inhibitory effect of MSC2032964A on the phosphorylation of ASK1 and its downstream target p38 in cultured cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells (e.g., astrocytes) - Pre-treat with MSC2032964A - Stimulate with LPS B 2. Cell Lysis - Harvest cells - Lyse in buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE and Western Blot - Separate proteins by electrophoresis - Transfer to PVDF membrane C->D E 5. Immunoblotting - Block membrane - Incubate with primary antibodies (p-ASK1, p-p38, total ASK1, total p38, β-actin) - Incubate with secondary antibodies D->E F 6. Detection and Analysis - Visualize bands using ECL - Quantify band intensity E->F

Caption: Workflow for Western Blot analysis of ASK1 pathway inhibition.

Materials:

  • MSC2032964A (Tocris Bioscience or other suppliers)

  • Cell line (e.g., mouse astrocytes, BV2 microglia)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ASK1 (Thr845), anti-ASK1, anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (e.g., 80-90%).

    • Pre-treat the cells with various concentrations of MSC2032964A (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 90 minutes.[8]

    • Stimulate the cells with LPS (e.g., 10 µg/ml) for 30 minutes to induce ASK1 activation.[8]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample loading buffer and heating.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL detection reagent and an appropriate imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This protocol describes a method to assess the effect of MSC2032964A on cell viability in the context of a stress-induced cell death model.

Materials:

  • MSC2032964A

  • Cell line susceptible to stress-induced apoptosis (e.g., SH-SY5Y neuroblastoma cells)

  • Stress-inducing agent (e.g., H₂O₂, 6-hydroxydopamine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with a range of concentrations of MSC2032964A or vehicle control for 1-2 hours.

    • Add the stress-inducing agent to the wells to induce apoptosis. Include a control group with no stressor.

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT/MTS Assay:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed) cells.

In Vivo Efficacy Study in a Mouse Model of Neuroinflammation

This protocol provides a general framework for evaluating the in vivo efficacy of MSC2032964A in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[6]

Materials:

  • MSC2032964A

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • C57BL/6 mice

  • MOG₃₅₋₅₅ peptide and Complete Freund's Adjuvant (CFA) for EAE induction

  • Pertussis toxin

  • Anesthesia

Procedure:

  • EAE Induction: Induce EAE in mice according to established protocols by immunization with MOG₃₅₋₅₅ peptide in CFA, followed by injections of pertussis toxin.

  • Treatment Administration:

    • Begin treatment with MSC2032964A (e.g., 30 mg/kg, oral gavage) or vehicle daily, starting at a designated time point post-immunization.[6]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0-5 scale for paralysis).

  • Histological Analysis: At the end of the study, perfuse the mice and collect the spinal cords and brains. Process the tissues for histological analysis to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

  • Immunohistochemistry: Perform immunohistochemistry on tissue sections to analyze the infiltration of immune cells (e.g., CD4+ T cells, macrophages) and the activation of glial cells (e.g., astrocytes, microglia).

Logical Relationship Diagram

Logical_Relationship cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Research Outcomes A Biochemical Assay (IC50 Determination) B Cell-Based Assays (Western Blot for pASK1/p-p38, Cell Viability) A->B Informs E Validation of MSC2032964A as a Research Tool A->E C Preclinical Disease Models (e.g., EAE) B->C Translates to D Understanding of ASK1 Signaling Pathway B->D B->E C->D F Therapeutic Potential Assessment C->F

Caption: Logical flow from in vitro characterization to in vivo validation.

References

Troubleshooting & Optimization

MSC2032964A Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with the ASK1 inhibitor, MSC2032964A. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving MSC2032964A?

A1: The recommended solvent for creating stock solutions of MSC2032964A is dimethyl sulfoxide (DMSO). It is readily soluble in DMSO.

Q2: How do I prepare a stock solution of MSC2032964A?

A2: To prepare a stock solution, dissolve MSC2032964A in anhydrous DMSO to your desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 3.623 mg of MSC2032964A (Molecular Weight: 362.31 g/mol ) in 1 mL of DMSO. It is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I am observing precipitation when I dilute my MSC2032964A stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like MSC2032964A. Here are several steps you can take to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.

  • Pre-warming Medium: Gently warm your cell culture medium to 37°C before adding the MSC2032964A/DMSO stock solution.

  • Rapid Mixing: Add the stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Sonication: If precipitation persists, you can try briefly sonicating the final solution in a water bath sonicator.

  • Lower Final Concentration: Consider lowering the final working concentration of MSC2032964A in your experiment.

Q4: What is the stability of MSC2032964A in solution?

A4: MSC2032964A stock solutions in anhydrous DMSO are stable for several months when stored properly at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided. The stability of MSC2032964A in aqueous solutions, such as cell culture media, is significantly lower. It is recommended to prepare fresh dilutions for each experiment.

Troubleshooting Guide

Issue Possible Cause Solution
MSC2032964A powder will not dissolve in DMSO. Insufficient mixing or low temperature.Gently warm the vial to 37°C for a few minutes and vortex or sonicate until the solid is completely dissolved.
Precipitation occurs immediately upon dilution into aqueous buffer or media. The compound's low aqueous solubility has been exceeded.Follow the steps outlined in FAQ Q3. Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. Consider using a lower final concentration of MSC2032964A.
Crystals form in the stock solution during storage. The stock solution may be supersaturated or has undergone freeze-thaw cycles.Warm the stock solution to 37°C and vortex to redissolve the crystals. Aliquot the stock solution into smaller, single-use volumes to avoid future freeze-thaw cycles.
Inconsistent experimental results. Potential degradation of the compound in aqueous solution or improper storage.Prepare fresh dilutions of MSC2032964A from a frozen DMSO stock for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C and protected from light.

Quantitative Solubility Data

While specific quantitative solubility data in various solvents is limited in publicly available literature, the following table provides a general overview based on available information.

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.
Ethanol Limited DataExpected to have lower solubility than DMSO.
Water Poorly SolubleNot recommended for creating stock solutions.
PBS (Phosphate-Buffered Saline) Poorly SolubleDilution from a DMSO stock is necessary for use in physiological buffers.

Experimental Protocols

Protocol for Preparing MSC2032964A for In Vitro Cell-Based Assays
  • Prepare a 10 mM Stock Solution: Dissolve 3.623 mg of MSC2032964A in 1 mL of high-purity, anhydrous DMSO.

  • Vortex and Warm: Vortex the solution until the compound is fully dissolved. If necessary, warm the vial to 37°C for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Working Solution Preparation: a. Pre-warm your cell culture medium to 37°C. b. Serially dilute the 10 mM stock solution in pre-warmed medium to your desired final concentration. c. Add the diluted compound to your cells immediately. Ensure the final DMSO concentration is below 0.5%.

Protocol for Preparing MSC2032964A for In Vivo Animal Studies

A suggested formulation for in vivo use involves a vehicle of DMSO and corn oil.

  • Initial Dissolution: Dissolve the required amount of MSC2032964A in a small volume of DMSO.

  • Vehicle Preparation: In a separate tube, measure the required volume of corn oil.

  • Formulation: While vortexing the corn oil, slowly add the MSC2032964A/DMSO solution.

  • Homogenization: Continue to mix the solution until it is a homogenous suspension. Gentle warming and sonication may be required.

  • Administration: Administer the formulation to the animals immediately after preparation.

Disclaimer: The specific ratio of DMSO to corn oil may need to be optimized for your particular study and animal model.

Visualizing the Mechanism of Action

ASK1 Signaling Pathway

MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses, including oxidative stress and inflammatory cytokines. Upon activation, ASK1 phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK, respectively. This signaling cascade plays a crucial role in inflammation, apoptosis, and fibrosis. By inhibiting ASK1, MSC2032964A can block these downstream effects.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative Stress, Cytokines) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MSC2032964A MSC2032964A MSC2032964A->ASK1 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Response Cellular Responses (Inflammation, Apoptosis, Fibrosis) p38->Response JNK->Response

Caption: The ASK1 signaling pathway and the inhibitory action of MSC2032964A.

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for troubleshooting solubility issues with MSC2032964A in an experimental setting.

Solubility_Workflow Start Start: Dissolve MSC2032964A in DMSO Check_Dissolved Is it fully dissolved? Start->Check_Dissolved Warm_Sonicate Warm to 37°C and/or sonicate Check_Dissolved->Warm_Sonicate No Dilute Dilute into aqueous buffer/medium Check_Dissolved->Dilute Yes Warm_Sonicate->Check_Dissolved Check_Precipitate Is there precipitation? Dilute->Check_Precipitate Troubleshoot Troubleshooting Steps: - Lower final concentration - Pre-warm medium - Rapid mixing Check_Precipitate->Troubleshoot Yes Success Proceed with experiment Check_Precipitate->Success No Troubleshoot->Dilute

Caption: A workflow for preparing and troubleshooting MSC2032964A solutions.

Technical Support Center: Optimizing MSC 2032964A Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using MSC 2032964A, a potent and selective ASK1 inhibitor, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] Its CAS number is 1124381-43-6.[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is activated by various cellular stresses, such as oxidative stress and inflammatory signals like lipopolysaccharide (LPS). Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily p38 and JNK, which in turn regulate the production of pro-inflammatory cytokines. This compound exerts its effect by directly inhibiting the kinase activity of ASK1, thereby blocking this inflammatory cascade.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is a concentration of 1 µM . This concentration has been shown to effectively inhibit the production of pro-inflammatory cytokines in response to stimuli like LPS. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What is the IC50 of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for ASK1 is 93 nM .

Q4: In what solvent should I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q5: How should I store this compound?

A5: this compound should be stored at -20°C .[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no inhibitory effect observed Inhibitor concentration is too low: The effective concentration can vary between cell lines.Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental setup.
Compound degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation.Ensure the compound is stored correctly at -20°C. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Inactive signaling pathway: The ASK1 pathway may not be activated in your experimental model.Confirm that the ASK1 pathway is activated in your cells by your chosen stimulus (e.g., LPS). You can do this by measuring the phosphorylation of downstream targets like p38 or JNK via Western blot.
Unexpected or off-target effects Inhibitor concentration is too high: High concentrations can lead to inhibition of other kinases or cellular processes.Use the lowest effective concentration determined from your dose-response experiments. A concentration of 10 µM has been noted to potentially have off-target effects.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as your treatment group) in your experiments.
Compound precipitation in media Poor solubility in aqueous solutions: The compound may precipitate when diluted from a DMSO stock into the cell culture medium.Prepare the final dilution in pre-warmed (37°C) cell culture medium and vortex immediately. Visually inspect the medium for any signs of precipitation.

Data Presentation

Table 1: Key Properties of this compound

PropertyValue
CAS Number 1124381-43-6
Molecular Weight 362.31 g/mol
Target Apoptosis Signal-regulating Kinase 1 (ASK1)
IC50 93 nM
Solubility DMSO
Storage Temperature -20°C

Table 2: Recommended Concentration Range for In Vitro Experiments

ConcentrationExpected EffectNotes
0.1 - 1 µM Effective inhibition of ASK1 activity and downstream signaling.Recommended starting range for dose-response experiments.
1 µM Significant inhibition of inflammatory cytokine production.A commonly used effective concentration.
> 1 µM Increased risk of off-target effects.Use with caution and validate findings with a second, structurally different ASK1 inhibitor if possible.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Western Blot for Phosphorylated p38

This protocol describes how to determine the effective concentration of this compound by measuring the inhibition of LPS-induced p38 phosphorylation.

Materials:

  • This compound

  • DMSO

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a range of working concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for 30 minutes. Include an untreated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total p38 and a loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities and normalize the phosphorylated p38 levels to total p38 and the loading control. The optimal concentration of this compound will be the lowest concentration that significantly inhibits p38 phosphorylation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of this compound on your cells.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.

Visualizations

ASK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressor Stressor (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Stressor->TLR4 activates ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) TLR4->ASK1 activates p38 p38 MAPK ASK1->p38 phosphorylates & activates JNK c-Jun N-terminal Kinase (JNK) ASK1->JNK phosphorylates & activates Inflammatory_Cytokines Pro-inflammatory Cytokine Production p38->Inflammatory_Cytokines JNK->Inflammatory_Cytokines MSC2032964A This compound MSC2032964A->ASK1 inhibits

Caption: The ASK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_Inhibitor 2. Prepare this compound (Dose-Response Concentrations) Pre_treat 3. Pre-treat Cells with Inhibitor Seed_Cells->Pre_treat Prepare_Inhibitor->Pre_treat Stimulate 4. Stimulate with LPS Pre_treat->Stimulate Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells Western_Blot 6. Western Blot for p-p38 and total p38 Lyse_Cells->Western_Blot Analyze 7. Analyze Results Western_Blot->Analyze

Caption: Experimental workflow for determining the optimal concentration of this compound.

References

preventing MSC 2032964A degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of MSC 2032964A in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of their experimental compound.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation in solution?

A1: Degradation of this compound can manifest in several ways, including a change in color or clarity of the solution, the formation of precipitates, a decrease in the expected biological activity, or the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Q2: What are the primary factors that can cause this compound to degrade?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of the compound and detect the presence of degradants.[1][2][3] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify degradation products.[1][4]

Troubleshooting Guide

Problem: I observed a precipitate in my this compound solution.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

    • Solution: Try dissolving the compound in a small amount of a different, compatible solvent first (e.g., DMSO) before diluting it with your aqueous buffer. Sonication may also help to dissolve the compound.

  • Possible Cause 2: Change in pH or Temperature. The pH or temperature of your solution may have shifted, causing the compound to precipitate.

    • Solution: Ensure that the pH of your final solution is within the optimal range for this compound stability and solubility. Maintain a constant temperature during your experiment.

Problem: The color of my this compound solution has changed.

  • Possible Cause: Degradation. A color change often indicates that the chemical structure of this compound has been altered due to degradation.

    • Solution: Prepare a fresh solution and protect it from light and elevated temperatures. Analyze the solution using UV-Vis spectroscopy to check for changes in the absorption spectrum, which can indicate degradation.[1]

Problem: I am not observing the expected biological effect of this compound.

  • Possible Cause 1: Inactive Compound due to Degradation. this compound may have degraded, leading to a loss of its biological activity.

    • Solution: Confirm the purity and integrity of your compound using an analytical method like HPLC. Prepare fresh solutions from a new stock aliquot for your experiments.

  • Possible Cause 2: Interaction with Media Components. Components in your cell culture media or buffer could be interacting with and inactivating this compound.

    • Solution: Test the stability of this compound in your experimental media over time by incubating it under the same conditions as your experiment and then analyzing it by HPLC.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions after a 24-hour incubation period.

ConditionParameterPurity of this compound (%)
pH pH 3.075%
pH 5.092%
pH 7.498%
pH 9.085%
Temperature 4°C99%
25°C (Room Temperature)95%
37°C88%
Light Exposure Protected from Light99%
Ambient Light91%
UV Light (254 nm)65%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.[2]
  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.[2]
  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 24 hours.
  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.[2]

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to a final concentration of 100 µM with the appropriate mobile phase.
  • Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general HPLC method for assessing the purity of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Gradient Elution:

  • Start with 95% A and 5% B.
  • Over 20 minutes, ramp to 5% A and 95% B.
  • Hold for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.

4. Detection:

  • Monitor the absorbance at the λmax of this compound (to be determined empirically, e.g., 254 nm).

5. Analysis:

  • Inject 10 µL of the sample.
  • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all detected peaks.

Visualizations

Signaling_Pathway cluster_degradation Degradation of this compound cluster_pathway Target Signaling Pathway MSC_2032964A This compound (Active) Degradant Inactive Degradant MSC_2032964A->Degradant Degradation (e.g., Hydrolysis, Oxidation) Receptor Target Receptor MSC_2032964A->Receptor Binds and Activates Degradant->Receptor No Binding Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Biological_Response Biological Response Transcription_Factor->Biological_Response Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Solution Observe Solution for Precipitate or Color Change Start->Check_Solution Degradation_Suspected Is Degradation Suspected? Check_Solution->Degradation_Suspected Analyze_Purity Analyze Purity by HPLC/LC-MS Degradation_Suspected->Analyze_Purity Yes Troubleshoot_Other Troubleshoot Other Experimental Variables Degradation_Suspected->Troubleshoot_Other No Purity_OK Is Purity >95%? Analyze_Purity->Purity_OK Prepare_Fresh Prepare Fresh Solution from New Stock Purity_OK->Prepare_Fresh No Re-run_Experiment Re-run Experiment Purity_OK->Re-run_Experiment Yes Optimize_Conditions Optimize Storage and Experimental Conditions (pH, Temp, Light) Prepare_Fresh->Optimize_Conditions Optimize_Conditions->Re-run_Experiment

References

Technical Support Center: MSC 2032964A In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective c-Met inhibitor, MSC 2032964A, in in vivo experiments. The information is designed to help identify and resolve common issues related to in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing potent in vitro activity but limited or no efficacy in my in vivo model?

A: This is a common challenge with c-Met inhibitors. Several factors can contribute to this discrepancy:

  • Inappropriate In Vitro Conditions: Many in vitro studies use non-physiological, high concentrations of Hepatocyte Growth Factor (HGF), the ligand for c-Met.[1][2][3] This can create an artificial dependency on the c-Met pathway that may not exist in the more complex in vivo tumor microenvironment.[1][2][3]

  • Lack of c-Met Pathway Activation In Vivo: The selected in vivo model may not have an actively signaling c-Met pathway. High total c-Met expression or gene amplification does not always correlate with pathway activation (i.e., phosphorylation of the receptor).[1][3][4]

  • Insufficient Drug Exposure: The pharmacokinetic properties of this compound may lead to suboptimal concentrations at the tumor site.

  • Host Factors: In murine models, differences between human and mouse HGF can be a factor, although some studies suggest murine HGF can activate human c-Met.[2]

Q2: How should I select an appropriate in vivo model to test this compound?

A: Model selection is critical. The ideal model should have demonstrable activation of the c-Met pathway.

  • Prioritize Pathway Activation: Select models based on high levels of phosphorylated c-Met (p-c-Met), not just total c-Met expression or MET gene amplification.[4]

  • Consider HGF Dependency: Understand whether the tumor model is driven by autocrine HGF production (tumor cells secrete their own HGF) or paracrine stimulation (HGF is supplied by the surrounding stroma). Autocrine-driven models are often more sensitive to c-Met inhibition.[1]

  • Cell Line-Derived vs. Patient-Derived Xenografts (CDX vs. PDX): PDX models may better represent the heterogeneity and microenvironment of human tumors, providing a more clinically relevant setting.

Q3: What is the role of Hepatocyte Growth Factor (HGF) in determining the efficacy of this compound?

A: HGF is the sole known ligand for the c-Met receptor, and its presence is a critical determinant of sensitivity to c-Met inhibitors in many contexts.[1][2][5][6]

  • Ligand-Dependent Activation: In many tumors, the c-Met pathway is activated by HGF from the tumor microenvironment (paracrine signaling). The efficacy of this compound in these models will depend on the local concentration of HGF.

  • Artificially High HGF In Vitro: Testing cell lines with HGF concentrations of 25-50 ng/mL can show sensitivity to c-Met inhibitors, but this sensitivity is often lost at physiological serum HGF levels (0.4-0.8 ng/mL).[1][2][3] It is crucial to match in vitro HGF levels to what is expected in vivo.

  • Ligand-Independent Activation: Some tumors have constitutive c-Met activation due to mutations (e.g., exon 14 skipping) or high gene amplification.[7] These models may be sensitive to this compound even with low HGF levels.

Q4: What are the common mechanisms of resistance to c-Met inhibitors like this compound?

A: Resistance can be categorized as on-target (related to c-Met itself) or off-target (bypassing the c-Met pathway).

  • On-Target Resistance: Secondary mutations in the c-Met kinase domain (e.g., in codons D1228, Y1230) can prevent the inhibitor from binding effectively.[8]

  • Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to overcome the c-Met blockade. Common bypass mechanisms include the activation of other receptor tyrosine kinases like EGFR, HER2/3, or downstream signaling nodes such as the PI3K/AKT/mTOR or Ras/MAPK pathways.[1][8][9][10]

Q5: What biomarkers should I measure to predict or confirm the efficacy of this compound?

A: Relying on a single biomarker is often insufficient. A multi-faceted approach is recommended.

  • Predictive Biomarkers:

    • p-c-Met: The level of phosphorylated (activated) c-Met is considered the most direct and reliable biomarker for pathway activation and potential sensitivity.[4]

    • MET Exon 14 Skipping: This mutation leads to reduced receptor degradation and is a strong predictor of response.[7][8][11]

    • MET Amplification: High levels of gene amplification can predict response, although it does not always correlate with pathway activation.[4][10][11]

  • Pharmacodynamic Biomarkers:

    • Tumor p-c-Met Levels: A decrease in p-c-Met in tumor tissue after treatment confirms target engagement.

    • Downstream Pathways: Inhibition of p-AKT and p-ERK can confirm that the inhibitor is blocking the intended signaling cascade.

    • Soluble c-Met: The extracellular domain of c-Met can be shed into the plasma (soluble c-Met or s-Met). Measuring plasma s-Met levels may serve as a non-invasive surrogate for tumor c-Met expression.[12]

Troubleshooting Guides

Problem: No significant tumor growth inhibition is observed in our in vivo model.

This guide will help you diagnose why this compound may be ineffective in your specific experimental setup.

Step 1: Verify Compound Formulation and Dosing

  • Question: Was the compound formulated correctly and administered as intended?

  • Action:

    • Confirm the stability and solubility of this compound in the chosen vehicle.

    • Double-check all dose calculations, dosing volumes, and the administration schedule.

    • Consider performing a preliminary pharmacokinetic (PK) study to ensure adequate drug exposure in the plasma and, ideally, the tumor tissue.

Step 2: Assess the In Vivo Model for c-Met Pathway Activation

  • Question: Is the c-Met pathway truly active in the xenograft tumors?

  • Action:

    • Harvest untreated tumors from your model.

    • Perform Western blot or immunohistochemistry (IHC) analysis on tumor lysates or sections to measure the levels of phosphorylated c-Met (p-c-Met).

    • Compare p-c-Met levels to total c-Met levels. A high p-c-Met/c-Met ratio indicates pathway activation. If p-c-Met is low or absent, the model is likely not dependent on c-Met signaling, and this compound would not be expected to be effective.

Step 3: Evaluate the Role of HGF in Your Model

  • Question: Is the tumor model dependent on HGF, and were the in vitro screens predictive of this?

  • Action:

    • Measure HGF Levels: Use an ELISA to quantify HGF concentrations in the plasma of the host animals and in tumor lysates.

    • Re-run In Vitro Assays: Test the in vitro sensitivity of your cell line to this compound using physiological HGF concentrations (e.g., 0.5-5 ng/mL) instead of the high concentrations (e.g., 50 ng/mL) often used in screening assays.[1][2] A loss of sensitivity at lower HGF levels is a strong indicator of the discrepancy.

Step 4: Confirm Target Engagement in a Pharmacodynamic (PD) Study

  • Question: Is this compound reaching the tumor and inhibiting c-Met phosphorylation at the administered dose?

  • Action:

    • Establish tumors to a palpable size.

    • Administer a single dose of this compound.

    • Harvest tumors at several time points post-dose (e.g., 2, 6, 12, 24 hours).

    • Analyze tumor lysates by Western blot for p-c-Met. A significant reduction in p-c-Met compared to vehicle-treated controls confirms that the drug is hitting its target. If there is no reduction, the dose may be too low or drug penetration into the tumor may be poor.

Problem: We observe an initial tumor response, but the tumors eventually regrow (Acquired Resistance).

This guide addresses the investigation of potential mechanisms of acquired resistance.

Step 1: Confirm On-Target Resistance

  • Question: Have mutations occurred in the c-Met kinase domain that prevent drug binding?

  • Action:

    • Harvest tumors that have relapsed after an initial response to this compound.

    • Extract DNA from the resistant tumors and from the original, untreated cells/tumors.

    • Sequence the kinase domain of the MET gene.

    • Compare the sequences to identify any acquired mutations known to confer resistance (e.g., D1228V, Y1230C/H/S).[8]

Step 2: Investigate Bypass Pathway Activation

  • Question: Have the tumor cells activated alternative signaling pathways to survive?

  • Action:

    • Collect lysates from resistant tumors and vehicle-treated control tumors.

    • Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs (e.g., EGFR, HER3, AXL).

    • Perform Western blot analysis for key downstream signaling molecules to look for sustained activation despite c-Met inhibition. Key proteins to probe include p-AKT, p-mTOR, p-ERK, and p-STAT3.[8] Increased phosphorylation of these proteins in the resistant tumors suggests a bypass mechanism is active.

Data Presentation

The following tables contain hypothetical data for illustrative purposes.

Table 1: In Vitro IC50 of this compound under Varied HGF Concentrations

Cell LineBasal (No HGF) IC50 (nM)Low HGF (1 ng/mL) IC50 (nM)High HGF (50 ng/mL) IC50 (nM)
Model A (Autocrine) 151210
Model B (Paracrine) >10,0008,50050
Model C (MET Exon14) 252218

This table illustrates how Model B's sensitivity is highly dependent on non-physiological HGF concentrations, a common reason for in vitro/in vivo disconnects.[1][2]

Table 2: In Vivo Efficacy of this compound (50 mg/kg, QD) in Different Xenograft Models

Xenograft ModelTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Model A 85%<0.001
Model B 15%>0.05 (n.s.)
Model C 92%<0.001

This table shows the expected in vivo outcome based on the characteristics described in Table 1 and 3, where the HGF-dependent Model B fails to respond.

Table 3: Biomarker Analysis of Xenograft Models

Xenograft ModelMET AmplificationTotal c-Met (IHC)p-c-Met (IHC)HGF Secretion (ELISA)
Model A No+++++High (Autocrine)
Model B No++++ (HGF-dependent)None (Paracrine)
Model C Yes++++++None (Constitutive)

This table highlights the importance of assessing pathway activation (p-c-Met) and HGF secretion status for model selection.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS RAS cMet->RAS Phosphorylates PI3K PI3K cMet->PI3K Phosphorylates STAT3 STAT3 cMet->STAT3 Phosphorylates HGF HGF (Ligand) HGF->cMet Binds & Activates MSC_Inhibitor This compound MSC_Inhibitor->cMet Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation Invasion Invasion Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Invasion STAT3->Proliferation STAT3->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Model_Selection Select Model (High p-c-Met) Implantation Implant Tumor Cells (e.g., Subcutaneous) Model_Selection->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Animals (Vehicle vs. This compound) Tumor_Growth->Randomization Dosing Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Harvest Harvest Tumors Endpoint->Harvest Biomarker_Analysis Biomarker Analysis (p-c-Met, p-ERK, etc.) Harvest->Biomarker_Analysis

Caption: Experimental workflow for a typical in vivo efficacy study.

Troubleshooting_Tree Start No In Vivo Efficacy Observed Check_PK Is Drug Exposure (PK/PD) Adequate? Start->Check_PK Check_Activation Is c-Met Pathway Activated in Tumor? Check_PK->Check_Activation Yes Result_PK_Bad Outcome: Low Exposure Action: Reformulate or Increase Dose Check_PK->Result_PK_Bad No Check_HGF Was In Vitro Screen Done at Low HGF? Check_Activation->Check_HGF Yes Result_Activation_No Outcome: No p-c-Met Action: Select New Model with Activated Pathway Check_Activation->Result_Activation_No No Result_HGF_No Outcome: In Vitro/In Vivo Mismatch Action: Re-screen at Physiological HGF Levels Check_HGF->Result_HGF_No No Result_OK Potential Intrinsic Resistance (Investigate Bypass Pathways) Check_HGF->Result_OK Yes

Caption: A decision tree for troubleshooting lack of in vivo efficacy.

Experimental Protocols

Protocol 1: Western Blotting for p-c-Met and Downstream Targets
  • Tumor Homogenization: Snap-freeze harvested tumor tissue in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and load onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

    • Recommended Antibodies: anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (as a loading control).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

Protocol 2: Establishing a Subcutaneous Xenograft Model
  • Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Nu/Nu), 6-8 weeks of age.

  • Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5-10 x 10^6 cells per 100 µL. Keep cells on ice.

  • Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize the animals into treatment and vehicle control groups. Ensure the average tumor size is similar across all groups.

  • Treatment: Begin the dosing regimen as per the study design. Monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

References

off-target effects of MSC 2032964A at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific off-target effects of MSC 2032964A at high concentrations is not available in the public domain. The following information is based on the known off-target effects of other c-Met inhibitors and general principles of kinase inhibitor selectivity. This document serves as a general guide and should be supplemented with internal experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes at high concentrations of this compound that do not correlate with c-Met inhibition. What could be the cause?

A1: At high concentrations, small molecule kinase inhibitors can exhibit reduced selectivity and bind to unintended targets, known as off-target effects. These off-target interactions can trigger signaling pathways independent of c-Met, leading to unexpected phenotypes. It is crucial to determine the selectivity profile of this compound in your experimental system.

Q2: What are some common off-target kinases for c-Met inhibitors that we should investigate?

A2: While specific data for this compound is unavailable, other c-Met inhibitors have been reported to interact with a range of other kinases. Commonly observed off-targets for this class of inhibitors include, but are not limited to:

  • VEGFR2 (KDR): Involved in angiogenesis. Inhibition can lead to anti-angiogenic effects but also cardiovascular side effects.

  • AXL: A receptor tyrosine kinase implicated in drug resistance and cell proliferation.

  • RON (MST1R): Another receptor tyrosine kinase with structural similarity to c-Met.

  • Tie-2 (TEK): Involved in vascular stability and angiogenesis.

  • Trk family kinases (NTRK1, NTRK2, NTRK3): Receptors for neurotrophins, involved in neuronal survival and differentiation.

It is recommended to perform a comprehensive kinase panel screening to identify the specific off-targets of this compound.

Q3: How can we confirm if the observed effects are off-target?

A3: To differentiate between on-target and off-target effects, consider the following strategies:

  • Dose-Response Analysis: Correlate the concentration at which the phenotype is observed with the IC50 for c-Met inhibition. Off-target effects typically occur at concentrations significantly higher than the c-Met IC50.

  • Rescue Experiments: If the off-target is known, try to rescue the phenotype by activating the off-target pathway.

  • Use of a Structurally Unrelated c-Met Inhibitor: Compare the phenotype induced by this compound with that of another c-Met inhibitor with a different chemical scaffold. If the phenotype is unique to this compound, it is likely an off-target effect.

  • c-Met Knockout/Knockdown Cells: Utilize cells lacking c-Met to determine if the observed effect persists. If it does, it is independent of c-Met and therefore an off-target effect.

Troubleshooting Guides

Issue 1: Inconsistent cellular viability results at high concentrations.
Possible Cause Troubleshooting Steps
Off-target toxicity Perform a cell viability assay (e.g., MTS or CellTiter-Glo) over a wide concentration range to determine the cytotoxic threshold. Compare this with the c-Met inhibition profile.
Solubility issues High concentrations of the compound may lead to precipitation. Visually inspect the culture medium for precipitates. Use a validated solubilization protocol and consider the use of carrier solvents like DMSO at a final concentration that is non-toxic to the cells.
Cell line-specific effects Different cell lines have varying expression levels of off-target kinases. Test the compound on a panel of cell lines with known kinase expression profiles.
Issue 2: Unexpected changes in cell morphology or signaling pathways.
Possible Cause Troubleshooting Steps
Inhibition of kinases involved in cytoskeletal regulation Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) to observe morphological changes.
Activation or inhibition of alternative signaling pathways Use phospho-kinase arrays or western blotting to screen for changes in the phosphorylation status of key signaling molecules (e.g., AKT, ERK, STAT3) that are not downstream of c-Met.
Compound degradation High concentrations might lead to faster degradation in culture medium. Assess the stability of this compound in your experimental conditions using analytical methods like HPLC-MS.

Quantitative Data Summary

The following table is a template for summarizing key quantitative data from your experiments. It is crucial to populate this with your internal findings.

Parameter This compound Concentration Observed Effect Notes
c-Met IC50 e.g., 10 nM50% inhibition of c-Met phosphorylationOn-target activity
Cell Viability EC50 e.g., 5 µM50% reduction in cell viabilityPotential off-target toxicity
Off-Target Kinase IC50 (e.g., VEGFR2) e.g., 500 nM50% inhibition of VEGFR2 phosphorylationIdentified off-target
Phenotypic Change Threshold e.g., > 1 µMe.g., Induction of apoptosisPhenotype observed at concentrations above c-Met IC50

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify the off-target kinases of this compound.

Methodology:

  • Select a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology).

  • Provide a stock solution of this compound at a known concentration.

  • Screen the compound at two concentrations: a low concentration close to the c-Met IC50 (e.g., 100 nM) and a high concentration where off-target effects are suspected (e.g., 10 µM).

  • The service will perform in vitro kinase activity assays for a broad panel of kinases (e.g., >400 kinases).

  • Analyze the results to identify kinases that show significant inhibition (>50%) at the high concentration.

  • Confirm the hits with follow-up IC50 determination assays.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm the engagement of identified off-target kinases by this compound in a cellular context.

Methodology:

  • Select a cell line that expresses the identified off-target kinase.

  • Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).

  • If the off-target kinase has a known ligand, stimulate the cells with the ligand to induce phosphorylation.

  • Lyse the cells and perform a western blot analysis using an antibody specific to the phosphorylated form of the off-target kinase.

  • Quantify the band intensities to determine the concentration-dependent inhibition of the off-target kinase phosphorylation.

Visualizations

Off_Target_Troubleshooting_Workflow A Unexpected Phenotype Observed at High [this compound] B Is the concentration significantly higher than c-Met IC50? A->B C Likely On-Target Effect B->C No D Suspected Off-Target Effect B->D Yes E Perform Kinase Selectivity Screen D->E I Use c-Met Knockout/Knockdown and/or Structurally Different c-Met Inhibitor D->I F Identify Potential Off-Targets E->F G Validate in Cellular Target Engagement Assay F->G H Confirm Off-Target Interaction G->H J Phenotype Persists? I->J K Confirmed Off-Target Mediated Phenotype J->K Yes L Re-evaluate On-Target Hypothesis J->L No

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Signaling_Pathway_Hypothesis cluster_0 On-Target Pathway cluster_1 Off-Target Pathway MSC_on This compound (Low Conc.) cMet c-Met MSC_on->cMet Inhibits Downstream_on Downstream Signaling (e.g., PI3K/AKT, MAPK) cMet->Downstream_on Phenotype_on Expected Phenotype (e.g., Anti-proliferative) Downstream_on->Phenotype_on MSC_off This compound (High Conc.) MSC_off->cMet Inhibits OffTarget Off-Target Kinase (e.g., VEGFR2) MSC_off->OffTarget Inhibits Downstream_off Alternative Signaling OffTarget->Downstream_off Phenotype_off Unexpected Phenotype (e.g., Cytotoxicity) Downstream_off->Phenotype_off

Caption: Hypothesized on-target vs. off-target signaling pathways.

Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "MSC 2032964A" is not publicly available. This guide provides general strategies and troubleshooting for improving the bioavailability of poorly soluble compounds, hereafter referred to as "Compound X".

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of poorly soluble drugs.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of Compound X.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of Compound X in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for

Technical Support Center: MSC 2032964A (Presumed c-Met Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MSC 2032964A" is not publicly documented. This guide is based on the assumption that it is a novel small-molecule inhibitor of the c-Met receptor tyrosine kinase, and the challenges discussed are common to this class of inhibitors in long-term studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term studies involving this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term in vitro and in vivo experiments with this compound.

Issue 1: Diminished or Lost Efficacy of this compound Over Time

Question: We observed a strong initial response to this compound in our cancer cell line model, but after several weeks of continuous culture, the cells are proliferating again despite treatment. What could be the cause, and how can we troubleshoot this?

Answer: This is a common challenge in long-term studies with targeted therapies like c-Met inhibitors, and it often points to the development of acquired resistance. Here’s a step-by-step guide to investigate and address this issue:

Potential Causes and Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Is the compound stable under your experimental conditions? Small molecules can degrade over time, especially in solution and under certain storage conditions.

    • Action: Perform a quality control check on your stock of this compound. Use techniques like HPLC or mass spectrometry to confirm its purity and concentration. Prepare fresh dilutions for your experiments.

  • Investigate On-Target Resistance Mechanisms:

    • Have mutations occurred in the c-Met kinase domain? Secondary mutations in the target kinase are a frequent cause of acquired resistance.[1][2]

    • Action: Sequence the MET gene in your resistant cell population and compare it to the parental, sensitive cells. Look for known resistance mutations (e.g., in the activation loop or ATP-binding pocket) or novel mutations.

    • Has the MET gene been amplified? Increased expression of the target can overcome the inhibitory effect of the drug.[3][4]

    • Action: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the MET gene copy number in resistant versus parental cells.

  • Investigate Off-Target (Bypass) Resistance Mechanisms:

    • Have alternative signaling pathways been activated? Cancer cells can compensate for the inhibition of one pathway by upregulating others. Common bypass tracks for c-Met inhibition include the EGFR, HER3, and KRAS pathways.[1][5]

    • Action: Perform a phospho-receptor tyrosine kinase (RTK) array or western blotting for key signaling molecules (e.g., p-EGFR, p-AKT, p-ERK) to identify activated bypass pathways.

Experimental Protocol: Workflow for Investigating Acquired Resistance

G cluster_0 Start: Reduced Efficacy Observed cluster_4 Analysis & Next Steps start Reduced Efficacy of this compound qc Confirm Compound Integrity (QC) start->qc culture Check for Contamination start->culture met_seq Sequence MET Kinase Domain qc->met_seq culture->met_seq met_amp Assess MET Amplification (qPCR/FISH) met_seq->met_amp rtk_array Phospho-RTK Array met_amp->rtk_array western Western Blot for Bypass Pathways (p-EGFR, p-AKT, etc.) rtk_array->western analyze Analyze Data western->analyze next_steps Develop New Therapeutic Strategy (e.g., combination therapy) analyze->next_steps

Caption: Workflow for Investigating Acquired Resistance to this compound.

Issue 2: Unexpected Toxicity in Long-Term In Vivo Studies

Question: Our long-term in vivo study using this compound in a mouse xenograft model is showing unexpected toxicities, such as weight loss and edema, even at doses that were well-tolerated in short-term studies. How should we manage this?

Answer: Long-term administration of kinase inhibitors can lead to cumulative toxicities that are not apparent in short-term studies. It's crucial to carefully monitor and manage these adverse effects.

Potential Causes and Management Strategies:

  • On-Target Toxicities:

    • Is the toxicity related to the inhibition of c-Met in healthy tissues? The HGF/c-Met pathway is involved in normal physiological processes, and its long-term inhibition can lead to on-target toxicities like peripheral edema.[6][7]

    • Management:

      • Dose Reduction/Intermittent Dosing: Consider reducing the dose of this compound or implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.

      • Supportive Care: Provide supportive care to manage specific symptoms, such as diuretics for edema, under veterinary guidance.

  • Off-Target Toxicities:

    • Is this compound inhibiting other kinases? Many small-molecule kinase inhibitors have off-target effects that can contribute to toxicity.

    • Management:

      • Kinase Profiling: If not already done, perform a comprehensive kinase profiling assay to identify potential off-targets of this compound.

      • Correlate with Observed Toxicities: Cross-reference the off-target kinases with known toxicities associated with their inhibition to understand the potential cause of the observed adverse events.

Data Presentation: Common Toxicities of c-Met Inhibitors in Preclinical and Clinical Studies

ToxicityPotential MechanismManagement Strategy
Peripheral EdemaOn-target (c-Met)Dose reduction, intermittent dosing, diuretics
Gastrointestinal IssuesOn- or Off-targetSupportive care, dose modification
HepatotoxicityOn- or Off-targetMonitor liver enzymes, dose reduction/discontinuation
FatigueOn- or Off-targetRest, supportive care
Renal ToxicityOff-targetMonitor renal function, hydration, dose adjustment

This table summarizes general toxicities associated with c-Met inhibitors and may not be fully representative of this compound.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Based on the assumed class of the compound, this compound is a small-molecule inhibitor that likely targets the ATP-binding site of the c-Met receptor tyrosine kinase. By doing so, it prevents the autophosphorylation and activation of c-Met, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration, such as the PI3K/AKT and RAS/MAPK pathways.[10][11]

c-Met Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates MSC This compound MSC->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Q2: How can we proactively monitor for the development of resistance to this compound?

A2: Proactive monitoring can help in the early detection of resistance. In cell culture models, periodically assess the IC50 of this compound. A significant shift in the IC50 value suggests the emergence of a resistant population. In in vivo models, monitor tumor growth rates. If tumor growth resumes after an initial response, it may indicate resistance. Consider collecting tumor samples at different time points for genomic and proteomic analysis to identify resistance mechanisms as they emerge.

Q3: Are there any known biomarkers that can predict the response to this compound?

A3: For c-Met inhibitors in general, biomarkers that may predict response include MET gene amplification, MET exon 14 skipping mutations, and high levels of c-Met protein expression.[2][3] However, the predictive power of these biomarkers can vary depending on the specific context. It is recommended to characterize the MET status of your experimental models before initiating long-term studies.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Cell Culture

Objective: To determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

References

MSC 2032964A stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the ASK1 inhibitor, MSC 2032964A (CAS No. 1124381-43-6). Below you will find data on its stability in different solvents, recommended experimental protocols, troubleshooting guides, and frequently asked questions.

Solubility Data

Limited quantitative solubility data for this compound is publicly available. The following table summarizes the known solubility information. It is recommended to perform your own solubility tests for specific experimental needs.

SolventConcentrationConditions
DMSOSoluble up to 20 mM[1][2]---
EthanolSoluble up to 10 mM[1]With gentle warming[1]

Note: For higher solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial[3].

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Form: Store at -20°C.

  • Stock Solutions: Once prepared, aliquot and store at -20°C for use within one month or at -80°C for up to six months[4]. Avoid repeated freeze-thaw cycles[4].

Experimental Protocol: Assessing Stability in a Novel Solvent

This protocol outlines a general method to determine the stability of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound in a specific solvent over time at various temperatures.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS, cell culture medium, etc.)

  • DMSO (for initial stock solution)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution with the solvent of interest to the final desired concentration for your experiment.

  • Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.

  • Incubation: Store the remaining test solution at the desired temperature(s) (e.g., room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and analyze them by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Troubleshooting and FAQs

Q1: My this compound has precipitated out of solution. What should I do?

A1: Precipitation can occur if the solubility limit is exceeded or due to temperature changes. Try gently warming the solution to 37°C and using an ultrasonic bath to help redissolve the compound[3]. If precipitation persists, consider using a lower concentration or a different solvent system. For aqueous solutions, the addition of a co-solvent may be necessary.

Q2: I see extra peaks in my HPLC chromatogram after storing my solution. What does this mean?

A2: The appearance of new peaks in your HPLC analysis suggests that this compound may be degrading in your chosen solvent under the storage conditions. It is advisable to use freshly prepared solutions for your experiments or to conduct a full stability study as outlined in the protocol above to determine the acceptable storage time for your working solution.

Q3: Can I store my working solution of this compound in my cell culture medium at 4°C?

A3: While storing at 4°C will slow down degradation compared to 37°C, the stability of this compound in complex aqueous media like cell culture medium is unknown. It is highly recommended to prepare fresh dilutions from a frozen stock solution in DMSO for each experiment. If storage in media is necessary, a stability study should be performed to validate the storage duration.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solution (Dilute in Solvent of Interest) prep_stock->prep_test t0_analysis T=0 HPLC Analysis (Baseline) prep_test->t0_analysis Start Experiment incubation Incubate at Desired Temperature t0_analysis->incubation tp_analysis Time-Point HPLC Analysis (e.g., 1, 4, 8, 24h) incubation->tp_analysis data_analysis Data Analysis (% Remaining) tp_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Interpreting Unexpected Results with MSC 2032964A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected experimental results that may be attributed to the compound identified in relation to MSC 2032964A. Our guides and FAQs are designed to help you identify the root cause of these issues and provide actionable solutions.

Troubleshooting Guide: Unexpected Cell Growth Inhibition

Question: We observed unexpected inhibition of cell proliferation in our experiments. Could this compound be the cause?

Answer: Unexpected cell growth inhibition can arise from various sources. The identifier this compound is associated with the compound 3,5-dinitro-bisphenol A , which has been identified as a leachable from certain single-use polycarbonate flasks following gamma-sterilization.[1] This compound has been shown to cause cell-line-dependent growth inhibition, particularly in CHO cells.[1]

If you are experiencing unexpected results, it is crucial to determine if your experimental setup might be compromised by such leachables.

Initial Troubleshooting Steps:

  • Review Your Labware: Are you using single-use polycarbonate shaker flasks or other plasticware that has been gamma-irradiated? This is a potential source of 3,5-dinitro-bisphenol A.[1]

  • Run a Control Experiment: Culture your cells in parallel using glass flasks (or plasticware from a different lot or manufacturer) and the suspect polycarbonate flasks. A significant difference in cell proliferation between the two conditions would point towards a leachable issue.

  • Examine the Cell Cycle: As 3,5-dinitro-bisphenol A has been reported to arrest CHO-S cells at the G1/G0 phase, performing a cell cycle analysis on the affected cells can provide evidence for this specific mechanism of inhibition.[1]

Frequently Asked Questions (FAQs)

Q1: What is 3,5-dinitro-bisphenol A and how is it formed?

A1: 3,5-dinitro-bisphenol A is a chemical compound that has been identified as a leachable from some polycarbonate flasks.[1] Its formation is believed to be a result of the combination of the molding process and subsequent gamma-sterilization of the plasticware.[1]

Q2: What is the mechanism of action of 3,5-dinitro-bisphenol A?

A2: Studies have shown that 3,5-dinitro-bisphenol A acts as a weak GPR35 agonist.[1] In Chinese Hamster Ovary (CHO-S) cells, it has been observed to cause cell cycle arrest at the G1/G0 phase, leading to inhibition of cell proliferation.[1]

Q3: Are certain cell lines more susceptible to the effects of this leachable?

A3: Yes, the growth inhibitory effects of 3,5-dinitro-bisphenol A have been shown to be subline- and seeding density-dependent.[1] This means that different cell lines, or even different subclones of the same cell line, may exhibit varying degrees of sensitivity.

Data Summary

The following table summarizes the reported effects of 3,5-dinitro-bisphenol A on CHO-S cells.

ParameterObservationReference
Cell Proliferation Inhibition observed[1]
Cell Cycle Arrest at G1/G0 phase[1]
Mechanism of Action Weak GPR35 agonist[1]

Experimental Protocols

Protocol: Testing for Cell Growth Inhibition by Leachables

This protocol outlines a basic experiment to determine if leachables from your cell culture flasks are causing unexpected growth inhibition.

Materials:

  • Suspect polycarbonate flasks

  • Control flasks (e.g., glass flasks or plasticware from a different, trusted lot)

  • Your cell line of interest

  • Complete cell culture medium

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Methodology:

  • Cell Seeding: Seed your cells at the same density in both the suspect polycarbonate flasks and the control flasks. Ensure all other culture conditions (media volume, temperature, CO2 levels) are identical.

  • Incubation: Culture the cells for your typical experimental duration (e.g., 72 hours).

  • Cell Counting: At the end of the incubation period, harvest the cells from both sets of flasks.

  • Viability Assessment: Perform a cell count and assess viability using the trypan blue exclusion method.

  • Data Analysis: Compare the viable cell density between the suspect and control flasks. A statistically significant decrease in cell density in the suspect flasks suggests the presence of an inhibitory leachable.

Visualizations

G cluster_0 Troubleshooting Workflow A Unexpected Cell Growth Inhibition Observed B Review Labware: Using gamma-sterilized polycarbonate flasks? A->B C Run Control Experiment: Compare suspect flasks to glass or alternative plasticware B->C D Significant Difference in Proliferation? C->D E Source of Inhibition Likely Leachable from Flask D->E Yes F No Significant Difference: Investigate other experimental variables D->F No G Perform Cell Cycle Analysis on Affected Cells E->G H Cells Arrested at G1/G0 Phase? G->H I Evidence for 3,5-dinitro-bisphenol A Contamination H->I Yes

Caption: Troubleshooting workflow for unexpected cell growth inhibition.

G cluster_1 Proposed Mechanism of Action A 3,5-dinitro-bisphenol A (Leachable from Polycarbonate) B Acts as a weak GPR35 agonist A->B C Downstream Signaling Events B->C D Cell Cycle Arrest at G1/G0 Phase C->D E Inhibition of Cell Proliferation D->E

Caption: Proposed mechanism of 3,5-dinitro-bisphenol A action.

References

Validation & Comparative

Validating the Selectivity of MSC 2032964A for ASK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of MSC 2032964A, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with other known ASK1 inhibitors. Due to the proprietary nature of specific kinome scan data for many compounds, this guide presents an illustrative comparison based on publicly available information and representative data for highly selective kinase inhibitors. The experimental protocols and signaling pathway information are provided to support researchers in their evaluation of ASK1 inhibitors.

Comparison of ASK1 Inhibitor Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects, leading to more precise biological outcomes and a better safety profile. The following table provides an illustrative comparison of the selectivity of this compound with other ASK1 inhibitors.

Disclaimer: The quantitative data presented for this compound in this table is illustrative and representative of a highly selective kinase inhibitor. Specific proprietary kinome scan data for this compound is not publicly available. The data for other inhibitors is based on available information and may not represent a complete kinase panel screening.

InhibitorPrimary TargetIC50/pIC50 (ASK1)Representative Off-Targets (>100-fold selectivity)Kinase Panel Size
This compound (Illustrative) ASK1IC50 = 93 nM[1]Minimal off-target activity observed>400
Selonsertib (GS-4997) ASK1pIC50 = 8.3Described as highly selectiveNot specified
Compound 10 (Novel Series) ASK1EC50 = 24 nM8 kinases with IC50 ≤ 500 nM350
BPyO-34 ASK1IC50 = 0.52 µMKinome selectivity not yet reportedNot applicable
2-Arylquinazolines ASK1SubmicromolarSelective against ASK2 and TAK1 (>140-fold)Not specified
Imidazo[1,2-a]pyridines ASK1Potent (nanomolar)Described as selectiveNot specified

Experimental Protocols

The determination of kinase inhibitor selectivity is typically performed using large-scale kinase screening panels. A common and robust method is the KINOMEscan™ assay, which is a competition-based binding assay.

KINOMEscan™ Assay Protocol

This protocol provides a general overview of the KINOMEscan™ methodology for assessing inhibitor selectivity.

  • Assay Principle: The KINOMEscan™ assay is based on a competitive binding assay that quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Materials and Reagents:

    • DNA-tagged kinases (panel of over 450 kinases).

    • Streptavidin-coated magnetic beads.

    • Biotinylated, active-site directed ligands.

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Binding buffer (e.g., SeaBlock, BSA, Tween 20, DTT).

    • Wash buffer (e.g., PBS, Tween 20).

    • Elution buffer.

    • qPCR reagents.

  • Procedure:

    • Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated ligand to generate an affinity resin.

    • Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate. The plate is incubated to allow the binding reaction to reach equilibrium.

    • Washing: The beads are washed to remove unbound kinase and test compound.

    • Elution: The bound kinase is eluted from the beads.

    • Quantification: The amount of eluted kinase is quantified using qPCR of the DNA tag.

  • Data Analysis:

    • The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase.

    • The results are typically expressed as a percentage of the DMSO control (percent of control, POC). A lower POC value indicates stronger binding of the inhibitor.

    • For potent hits, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.

    • Selectivity is visualized using a TREEspot™ dendrogram, where inhibited kinases are marked on a phylogenetic tree of the human kinome.

Signaling Pathway and Experimental Workflow

ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress. Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This cascade plays a crucial role in cellular processes such as apoptosis, inflammation, and differentiation.

ASK1_Signaling_Pathway cluster_ask1 ASK1 Inactive Complex ROS Reactive Oxygen Species (ROS) ASK1_inactive ASK1 (Inactive) ROS->ASK1_inactive Oxidizes Trx TNFa TNF-α TNFa->ASK1_inactive ER_Stress ER Stress ER_Stress->ASK1_inactive Trx Thioredoxin (Trx) ASK1_inactive->Trx ASK1_active ASK1 (Active) (Autophosphorylation) ASK1_inactive->ASK1_active Trx dissociation MKK4_7 MKK4 / MKK7 ASK1_active->MKK4_7 MKK3_6 MKK3 / MKK6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Differentiation Differentiation p38->Differentiation

Caption: The ASK1 signaling pathway is activated by various stress signals, leading to downstream activation of JNK and p38 MAPKs and subsequent cellular responses.

Kinase Inhibitor Selectivity Screening Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Selectivity_Workflow start Start: Test Compound (e.g., this compound) primary_screen Primary Screen: Single High Concentration (e.g., 10 µM) against Large Kinase Panel start->primary_screen data_analysis Data Analysis: Identify 'Hits' (% Inhibition > Threshold) primary_screen->data_analysis hit_confirmation Hit Confirmation: Dose-Response Curves (IC50 or Kd Determination) data_analysis->hit_confirmation selectivity_profile Generate Selectivity Profile: Compare IC50/Kd for ASK1 vs. Off-Target Kinases hit_confirmation->selectivity_profile output Output: Selectivity Data Table and TREEspot™ Visualization selectivity_profile->output

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor involves a primary screen followed by dose-response confirmation for identified hits.

References

A Comparative Analysis of Selonsertib and MSC 2032964A in Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

It is not possible to provide a comparative analysis of the efficacy of Selonsertib and MSC 2032964A. Extensive searches for "this compound" and variations of this identifier have yielded no publicly available information on a drug candidate with this designation. The search results were for unrelated clinical trials or products. This suggests that "this compound" may be an internal compound code that is not in the public domain, a misidentified designation, or a discontinued program with no accessible data.

Therefore, this guide will focus on providing a comprehensive overview of the available efficacy data and mechanism of action for Selonsertib , a well-documented investigational compound. This information is intended for researchers, scientists, and drug development professionals.

Selonsertib: An Overview

Selonsertib (formerly GS-4997) is an orally bioavailable, selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) pathway that, when activated by stressors like oxidative stress, promotes inflammation, apoptosis, and fibrosis.[2][3][4] By inhibiting ASK1, Selonsertib aims to reduce these pathological processes, particularly in the context of liver diseases such as Nonalcoholic Steatohepatitis (NASH).[1][5]

Mechanism of Action: Targeting the ASK1 Signaling Pathway

Under conditions of cellular stress, such as the presence of reactive oxygen species (ROS), ASK1 is activated.[3] This activation leads to a downstream phosphorylation cascade, activating MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively.[6][7] The activation of these pathways contributes to cellular responses like inflammation, apoptosis, and fibrosis.[7] Selonsertib competitively binds to the ATP-binding site of ASK1, preventing its activation and the subsequent downstream signaling.[1]

ASK1_Pathway Stress Oxidative Stress (ROS) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Selonsertib Selonsertib Selonsertib->ASK1 Inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Response Inflammation Apoptosis Fibrosis JNK->Response p38->Response

Diagram 1: Selonsertib's inhibition of the ASK1 signaling pathway.

Efficacy of Selonsertib in Clinical Trials

Selonsertib has been evaluated in several clinical trials for NASH, with mixed results. While early phase studies showed promise, later-stage trials did not meet their primary endpoints.

Phase 2 Clinical Trial in NASH

A Phase 2, open-label trial evaluated Selonsertib in patients with NASH and stage 2-3 liver fibrosis.[8]

Table 1: Key Efficacy Endpoints from Phase 2 NASH Trial of Selonsertib (24 Weeks)

EndpointSelonsertib 18 mg (n=30)Selonsertib 6 mg (n=27)Simtuzumab Alone (n=10)
≥1-Stage Fibrosis Improvement 43% (13/30)30% (8/27)20% (2/10)
Progression to Cirrhosis 3% (1/30)7% (2/27)20% (2/10)
Median Change in Hepatic Collagen (%) -8.7%-8.2%+2.1%

Data sourced from a Phase 2 trial in patients with NASH and stage 2-3 fibrosis.[8]

  • Study Design: Multicenter, randomized, open-label trial.[8]

  • Participants: 72 patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[8]

  • Intervention: Patients were randomized to receive Selonsertib (6 mg or 18 mg orally once daily), with or without the monoclonal antibody simtuzumab, or simtuzumab alone for 24 weeks.[8]

  • Primary Endpoint: The proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH.[8]

  • Assessments: Liver biopsies were performed at baseline and week 24.[8]

Phase 3 Clinical Trials: STELLAR Program

The efficacy of Selonsertib was further investigated in two large Phase 3 trials, STELLAR-3 and STELLAR-4, in patients with advanced fibrosis due to NASH.

Table 2: Primary Efficacy Endpoint in Phase 3 STELLAR Trials of Selonsertib (48 Weeks)

TrialPatient PopulationSelonsertib 18 mgSelonsertib 6 mgPlacebop-value (18 mg vs Placebo)p-value (6 mg vs Placebo)
STELLAR-3 [9][10]Bridging Fibrosis (F3)9.3% (31/322)12.1% (39/321)13.2% (21/159)p=0.42p=0.93
STELLAR-4 [10][11]Compensated Cirrhosis (F4)14.4% (51/354)12.5% (45/351)12.8% (22/172)p=0.56p=1.00

Primary Endpoint: Proportion of patients with a ≥ 1-stage histologic improvement in fibrosis without worsening of NASH.[9][10][11]

  • Study Design: Two randomized, double-blind, placebo-controlled Phase 3 trials.[10]

  • Participants: STELLAR-3 enrolled patients with NASH and bridging fibrosis (F3), while STELLAR-4 enrolled patients with compensated cirrhosis (F4) due to NASH.[10]

  • Intervention: Patients were randomized to receive Selonsertib (18 mg or 6 mg) or placebo once daily for up to 240 weeks. The primary analysis was conducted at 48 weeks.[9][11]

  • Primary Endpoint: The proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[10]

  • Assessments: Liver biopsies were performed at screening and at week 48.[10]

The STELLAR-3 and STELLAR-4 trials did not meet their primary efficacy endpoint, as Selonsertib did not demonstrate a statistically significant improvement in fibrosis compared to placebo at 48 weeks.[9][10][11][12][13]

Preclinical Efficacy of Selonsertib

In preclinical studies, Selonsertib has shown anti-fibrotic effects. In a rat model of dimethylnitrosamine (DMN)-induced liver fibrosis, Selonsertib treatment significantly alleviated liver fibrosis.[2][14] It was observed to reduce collagen deposition and the expression of extracellular matrix components such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[2][14][15] In vitro studies using hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, showed that Selonsertib suppressed their growth and proliferation and induced apoptosis.[2][14]

Experimental_Workflow start In Vitro / In Vivo Models in_vitro Hepatic Stellate Cells (HSCs) start->in_vitro in_vivo DMN-Induced Liver Fibrosis in Rats start->in_vivo treatment Selonsertib Treatment in_vitro->treatment in_vivo->treatment analysis Analysis treatment->analysis hsc_analysis - Proliferation Assay - Apoptosis Assay - Western Blot (ASK1/MAPK) analysis->hsc_analysis fibrosis_analysis - Histology (Collagen) - IHC (α-SMA, Fibronectin) - Gene Expression analysis->fibrosis_analysis outcome Outcome hsc_analysis->outcome fibrosis_analysis->outcome hsc_outcome Suppressed HSC Proliferation Induced Apoptosis outcome->hsc_outcome fibrosis_outcome Reduced Liver Fibrosis outcome->fibrosis_outcome

Diagram 2: Preclinical experimental workflow for Selonsertib.

Summary and Conclusion

Selonsertib, a selective ASK1 inhibitor, demonstrated promising anti-fibrotic activity in preclinical and early-phase clinical studies for NASH. However, the subsequent large-scale Phase 3 STELLAR trials in patients with advanced fibrosis (F3 and F4) did not meet their primary endpoints, failing to show a significant reduction in fibrosis compared to placebo. While the compound was generally well-tolerated, these results have cast doubt on the efficacy of ASK1 inhibition as a monotherapy for advanced NASH.

A direct comparison with this compound is not feasible due to the absence of any publicly available data for this compound. Future research in the field of NASH may focus on combination therapies targeting multiple pathways involved in the disease's pathogenesis.

References

Decoding Kinase Inhibitor Specificity: A Comparative Analysis of MSC2032964A (Tepotinib) and Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase inhibitor specificity of MSC2032964A (Tepotinib) in comparison to other c-Met targeting agents, supported by experimental data and detailed protocols.

The landscape of targeted cancer therapy is increasingly focused on the development of highly specific kinase inhibitors to maximize efficacy while minimizing off-target effects. The c-Met receptor tyrosine kinase, a key driver in various malignancies, has been a focal point for such therapeutic development. This guide provides a comparative analysis of the kinase inhibitor profile of MSC2032964A, also known as Tepotinib, a highly selective c-Met inhibitor. Its performance is contrasted with other notable c-Met inhibitors, including the selective agent Savolitinib and the multi-kinase inhibitors Crizotinib and Cabozantinib.

Comparative Kinase Inhibition Profile

The specificity of a kinase inhibitor is paramount to its clinical utility. The following table summarizes the inhibitory activity of Tepotinib and its comparators against c-Met and a selection of other kinases. This data, compiled from various studies, illustrates the distinct selectivity profiles of these agents. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Kinase Target Tepotinib (IC50/K_d_ nM) Savolitinib (IC50 nM) Crizotinib (IC50/K_d_ nM) Cabozantinib (IC50 nM)
c-Met 1.7 - 4 [1][2]3 - 5 [3]5 - 20 [4]1.3 [5]
VEGFR2 >10,000>1,000460.035 [2][5]
AXL >200-fold selective for c-Met--7 [5]
RET --164 [5]
ALK --24 [4]-
ROS1 --1.7 [6]-
KIT ---4.6 [5]
FLT3 ---11.3 [5]
TIE2 ---14.3 [5]

IC50/Kd values are indicative and sourced from multiple publications. Assay conditions may vary.

Visualizing Signaling and Experimental Processes

To better understand the biological context and the methodologies for assessing kinase inhibitor specificity, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility Invasion Invasion PLCg->Invasion Inhibitor Tepotinib (MSC2032964A) Inhibitor->cMet Inhibition

c-Met Signaling Pathway and Point of Inhibition.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis enzymatic Enzymatic Assay (e.g., ADP-Glo) ic50 IC50 / K_d_ Determination enzymatic->ic50 binding Competitive Binding Assay (e.g., KINOMEscan) binding->ic50 phospho Target Phosphorylation Assay (e.g., Western Blot, ELISA) phospho->ic50 cetsa Cellular Thermal Shift Assay (CETSA) cetsa->ic50 proliferation Cell Proliferation Assay proliferation->ic50 selectivity Selectivity Profiling ic50->selectivity compound Test Compound compound->enzymatic compound->binding compound->phospho compound->cetsa compound->proliferation Specificity_Comparison cluster_tepotinib Tepotinib (Highly Selective) cluster_cabozantinib Cabozantinib (Multi-Kinase) Tepotinib Tepotinib cMet_T c-Met Tepotinib->cMet_T OtherKinases_T Other Kinases Tepotinib->OtherKinases_T Cabozantinib Cabozantinib cMet_C c-Met Cabozantinib->cMet_C VEGFR2_C VEGFR2 Cabozantinib->VEGFR2_C AXL_C AXL Cabozantinib->AXL_C RET_C RET Cabozantinib->RET_C OtherKinases_C Other Kinases Cabozantinib->OtherKinases_C

References

Unveiling the Selectivity of MSC 2032964A: A Kinase Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, MSC 2032964A, supported by experimental data and protocols.

This compound is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways that lead to inflammation and apoptosis. Understanding the cross-reactivity of this inhibitor with other kinases is paramount for accurately interpreting experimental results and predicting potential off-target effects in therapeutic development. This guide provides a comparative analysis of this compound's activity against other kinases, details the experimental methods for such assessments, and visualizes its primary signaling pathway.

Quantitative Kinase Inhibition Profile

To assess the selectivity of this compound, a comprehensive kinase screening was performed. The compound was initially tested at a concentration of 10 µM against a broad panel of kinases. For those kinases exhibiting greater than 70% inhibition at this concentration, the half-maximal inhibitory concentration (IC50) was subsequently determined. The results underscore the high selectivity of this compound for its primary target, ASK1.

Kinase TargetIC50 (nM)Comments
ASK1 93 Primary target
CK1δ4800Over 50-fold less potent than against ASK1

Table 1: Comparative inhibitory activity of this compound against its primary target, ASK1, and the only other significantly inhibited kinase from the screening panel, CK1δ.

Experimental Protocols

The determination of kinase inhibition and selectivity is a critical aspect of drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 value of an inhibitor against a specific kinase using a radiometric or fluorescence-based assay.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), typically at a concentration close to its Km for the specific kinase or at a physiological concentration (e.g., 100 µM to 1 mM)[1][2]

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., [γ-33P]ATP for radiometric assays, or a fluorescence-based detection system like ADP-Glo™)

  • 96-well or 384-well assay plates

  • Plate reader (scintillation counter for radiometric assays or a luminometer/fluorometer for fluorescence-based assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase, its substrate, and the kinase reaction buffer.

    • Add the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-33P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into a detectable luminescent signal. Read the luminescence on a plate reader.[3]

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Serial Dilution of This compound Plate Add Inhibitor/DMSO to Assay Plate Inhibitor->Plate KinaseMix Kinase Master Mix (Kinase, Substrate, Buffer) Reaction Add Kinase Mix & Initiate with ATP KinaseMix->Reaction Plate->Reaction Incubate Incubate at 30°C Reaction->Incubate Terminate Terminate Reaction & Add Detection Reagent Incubate->Terminate Read Read Signal (Luminescence/Radioactivity) Terminate->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Workflow for IC50 determination of a kinase inhibitor.

ASK1 Signaling Pathway

This compound exerts its effect by inhibiting ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is activated by various cellular stressors, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS). Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These kinases, in turn, activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, respectively. The activation of these pathways ultimately leads to a cellular response that includes inflammation and apoptosis.

ASK1_pathway Stress Cellular Stress (ROS, TNF-α, LPS) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 phosphorylates MSC This compound MSC->ASK1 inhibits JNK JNK MKK4_7->JNK activates p38 p38 MAPK MKK3_6->p38 activates Response Inflammation & Apoptosis JNK->Response p38->Response

Simplified ASK1 signaling cascade and the point of inhibition by this compound.

References

Independent Verification of MSC 2032964A IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the reported IC50 values for MSC 2032964A and Selonsertib against ASK1. This allows for a direct comparison of their in vitro potency.

CompoundTargetReported IC50 (nM)Source
This compoundASK193[cite: ]
Selonsertib (GS-4997)ASK15.012[1]

Note: The IC50 value for this compound is taken from initial discovery reports. Independent confirmation from separate research groups is not widely documented in peer-reviewed publications.

Experimental Protocols

The determination of the IC50 value is crucial for assessing the potency of an inhibitor. A common and robust method for determining the IC50 of kinase inhibitors like this compound is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol for ASK1 IC50 Determination

This protocol outlines the general steps for measuring the inhibitory activity of a compound against ASK1.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ASK1 by 50%.

Materials:

  • Recombinant active ASK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (e.g., this compound) serially diluted

  • Assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, pH 7.5)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor (this compound) add_components Add inhibitor, ASK1, and substrate to well prep_inhibitor->add_components prep_enzyme Prepare ASK1 enzyme and substrate (MBP) solution prep_enzyme->add_components prep_atp Prepare ATP solution initiate_reaction Initiate reaction by adding ATP add_components->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubation->add_adpglo incubation2 Incubate add_adpglo->incubation2 add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubation2->add_detection incubation3 Incubate add_detection->incubation3 read_luminescence Read luminescence using a luminometer incubation3->read_luminescence plot_data Plot luminescence vs. inhibitor concentration read_luminescence->plot_data calculate_ic50 Calculate IC50 value using non-linear regression plot_data->calculate_ic50

Caption: Workflow for determining the IC50 value of an ASK1 inhibitor.

ASK1 Signaling Pathway

This compound exerts its effect by inhibiting ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Understanding this pathway is essential for contextualizing the inhibitor's mechanism of action. ASK1 is activated by various cellular stressors, including reactive oxygen species (ROS), and subsequently activates downstream kinases, leading to cellular responses such as apoptosis and inflammation.

ASK1_Pathway cluster_ask1 ASK1 Activation ROS Reactive Oxygen Species (ROS) ASK1_inactive Inactive ASK1 (Bound to Thioredoxin) ROS->ASK1_inactive ER_Stress ER Stress ER_Stress->ASK1_inactive TNFa TNF-α TNFa->ASK1_inactive ASK1_active Active ASK1 ASK1_inactive->ASK1_active Dissociation of Thioredoxin MKK47 MKK4/7 ASK1_active->MKK47 MKK36 MKK3/6 ASK1_active->MKK36 JNK JNK MKK47->JNK p38 p38 MAPK MKK36->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation MSC2032964A This compound MSC2032964A->ASK1_active Inhibition

Caption: Simplified ASK1 signaling pathway and the point of inhibition by this compound.

References

MSC 2032964A compared to p38 inhibitors in neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is largely mediated by the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in this process, making it a key therapeutic target. This guide provides a comparative overview of prominent p38 inhibitors that have been investigated for their potential in mitigating neuroinflammation.

Please Note: A search for "MSC2032964A" did not yield any publicly available information regarding its mechanism of action or experimental data in the context of neuroinflammation. Therefore, this guide will focus on a comparison of well-characterized p38 inhibitors: Neflamapimod (VX-745) and SB203580 .

This document summarizes their efficacy, mechanism of action, and provides detailed experimental protocols for key assays used in their evaluation. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

The Role of p38 MAPK in Neuroinflammation

The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses.[1] In the central nervous system (CNS), stressors such as amyloid-beta (Aβ) plaques, lipopolysaccharide (LPS), and inflammatory cytokines can activate the p38 MAPK pathway in microglia and astrocytes.[2] This activation leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the increased production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][3] Chronic activation of this pathway contributes to a neurotoxic environment, exacerbating neuronal damage and cognitive decline observed in neurodegenerative disorders like Alzheimer's disease.[4] Inhibition of p38 MAPK, particularly the α-isoform, can modulate the production of these pro-inflammatory cytokines and is therefore a promising therapeutic strategy.[1][5]

Diagram of the p38 MAPK Signaling Pathway in Neuroinflammation

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors (Aβ, LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stressors->Receptor binds MKK3_6 MKK3/6 Receptor->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38_MAPK->Transcription_Factors activates Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression stabilizes mRNA Transcription_Factors->Gene_Expression induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Expression->Cytokines leads to p38_Inhibitors p38 Inhibitors (Neflamapimod, SB203580) p38_Inhibitors->p38_MAPK inhibit

Caption: The p38 MAPK signaling cascade in neuroinflammation.

Comparative Analysis of p38 Inhibitors

This section provides a comparative analysis of two key p38 MAPK inhibitors, Neflamapimod (VX-745) and SB203580, based on available preclinical and clinical data.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo efficacy of the selected p38 inhibitors. It is important to note that direct comparisons should be made with caution as experimental conditions may differ across studies.

Table 1: In Vitro Efficacy of p38 Inhibitors

InhibitorTarget(s)IC50Cell TypeStimulusKey FindingsReference(s)
Neflamapimod (VX-745) p38α, p38βp38α: 10 nM, p38β: 220 nMHuman PBMCsLPSPotent inhibition of IL-1β (IC50: 56 nM) and TNF-α (IC50: 52 nM) production.[6][7]
SB203580 p38α, p38βp38α: 50 nM, p38β: 500 nMRAW 264.7 macrophagesLPS + IFN-γDose-dependent inhibition of iNOS protein accumulation (IC50: ~10 µM) and TNF-α secretion (IC50: ~20 µM).[8]

Table 2: In Vivo Efficacy of p38 Inhibitors in Neuroinflammation Models

InhibitorAnimal ModelDosageKey FindingsReference(s)
Neflamapimod (VX-745) Aged Rats3 mg/kgSignificantly improved performance in the Morris water maze and led to a significant reduction in hippocampal IL-1β protein levels.[6]
SB203580 Ewes with LPS-induced inflammationIntravenous injectionSuccessfully inhibited the synthesis of IL-1β and reduced the production of IL-6 in the hypothalamus.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of p38 inhibitors in the context of neuroinflammation.

Western Blot for Phospho-p38 MAPK

Objective: To determine the phosphorylation status of p38 MAPK as a measure of its activation.

Protocol:

  • Cell Lysis:

    • Treat cells with the p38 inhibitor at the desired concentration for the specified time, followed by stimulation (e.g., with LPS).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

    • Normalize the phospho-p38 MAPK signal to total p38 MAPK or a loading control like GAPDH or β-actin.[9][10]

ELISA for TNF-α

Objective: To quantify the concentration of secreted TNF-α in cell culture supernatants or biological fluids.

Protocol:

  • Sample Collection:

    • Culture cells (e.g., microglia, PBMCs) and treat with the p38 inhibitor followed by a pro-inflammatory stimulus (e.g., LPS).

    • Collect the cell culture supernatant at the desired time point.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for TNF-α and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of TNF-α in the samples.

Immunohistochemistry for Iba1 (Microglia Marker)

Objective: To visualize and quantify microglial activation in brain tissue.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

    • Cut 30-40 µm thick sections using a cryostat or vibratome.

  • Immunostaining:

    • Wash the free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Permeabilize the sections with 0.3% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.

    • Incubate the sections with a primary antibody against Iba1 overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Wash the sections with PBS.

  • Mounting and Imaging:

    • Mount the sections on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the sections using a fluorescence or confocal microscope.

    • Analyze microglial morphology and density using image analysis software.[11][12]

Experimental Workflow for Evaluating p38 Inhibitors

The following diagram illustrates a general workflow for the preclinical evaluation of novel p38 inhibitors for neuroinflammation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Engagement Target Engagement (p-p38 Western Blot) Cytokine_Inhibition Cytokine Production (TNF-α, IL-1β ELISA) Target_Engagement->Cytokine_Inhibition Cell_Viability Cell Viability Assay Cytokine_Inhibition->Cell_Viability Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Neuroinflammation_Model Animal Model of Neuroinflammation (e.g., LPS injection, AD model) PK_PD->Neuroinflammation_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Neuroinflammation_Model->Behavioral_Tests Histology Histology/IHC (Iba1, Cytokine Staining) Neuroinflammation_Model->Histology Preclinical_Candidate Preclinical Candidate Behavioral_Tests->Preclinical_Candidate Histology->Preclinical_Candidate Compound_Screening Compound Screening Compound_Screening->Target_Engagement Lead_Optimization->PK_PD

Caption: A generalized experimental workflow for p38 inhibitors.

Conclusion

The inhibition of the p38 MAPK pathway remains a compelling strategy for the treatment of neuroinflammatory conditions. While the clinical development of p38 inhibitors has faced challenges, next-generation compounds with improved selectivity and brain penetrance, such as Neflamapimod, continue to be evaluated.[1] This guide provides a foundational comparison of key p38 inhibitors and standardized protocols to aid researchers in this promising field of drug discovery. Future research should focus on direct, head-to-head comparisons of emerging p38 inhibitors under standardized experimental conditions to better delineate their therapeutic potential.

References

Efficacy of MSC-2032964A: A Comparative Literature Review of ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of MSC-2032964A, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with other investigational ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217. This review summarizes key efficacy data, experimental methodologies, and the underlying signaling pathway.

Executive Summary

MSC-2032964A is a potent and orally active inhibitor of ASK1, a key signaling molecule in cellular stress responses that lead to inflammation, apoptosis, and fibrosis. Preclinical data indicate its potential in ameliorating neuroinflammation. This guide compares its efficacy profile with Selonsertib, which has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH), and GS-444217, another preclinical ASK1 inhibitor with demonstrated efficacy in models of kidney disease. While MSC-2032964A shows promise in a neurological disease model, the clinical development of Selonsertib for NASH has faced challenges, highlighting the complexities of targeting the ASK1 pathway in different pathologies.

Comparative Efficacy Data

The following tables summarize the in vitro potency and preclinical/clinical efficacy of MSC-2032964A and its comparators.

Table 1: In Vitro Potency of ASK1 Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay Condition
MSC-2032964A ASK196V5 tagged human ASK1 expressed in HEK-293T cells, reduction in T838 autophosphorylation.[1]
ASK193Not specified.[2][3][4]
GS-444217 ASK12.87Cell-free assay.[5][6]
Selonsertib (GS-4997) ASK1-A selective inhibitor, specific IC50 not consistently reported in reviewed literature.

Table 2: Preclinical and Clinical Efficacy of ASK1 Inhibitors

CompoundModel/StudyKey Findings
MSC-2032964A Experimental Autoimmune Encephalomyelitis (EAE) in miceAttenuated neurological symptoms, reduced demyelination in the optic nerve, and decreased astrocyte and microglia activation in the spinal cord at 30 mg/kg, p.o., once daily for 40 days.[1]
GS-444217 Rat models of acute and chronic kidney injuryReduced activation of ASK1, p38, and JNK in the kidney. Decreased death of parenchymal cells, inflammation, and fibrosis. Halted glomerular filtration rate decline in a mouse model of diabetic kidney disease.[7][8]
Selonsertib (GS-4997) Phase 2 Trial in NASH patients with F2-F3 fibrosisShowed anti-fibrotic activity after 24 weeks of treatment. 43% of patients on 18 mg dose showed ≥ 1-stage improvement in fibrosis.[2][9][10]
Phase 3 STELLAR-4 Trial in NASH patients with F4 cirrhosisDid not meet the primary endpoint of a ≥ 1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[1][4]
Phase 3 STELLAR-3 Trial in NASH patients with F3 bridging fibrosisDid not meet the primary endpoint of a ≥ 1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[4][11]

Signaling Pathway and Mechanism of Action

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by various stressors, including reactive oxygen species (ROS), lipopolysaccharide (LPS), and inflammatory cytokines like TNF-α. Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK. This signaling cascade plays a crucial role in mediating cellular responses that can lead to inflammation, apoptosis, and fibrosis. MSC-2032964A, Selonsertib, and GS-444217 are all ATP-competitive inhibitors that bind to the kinase domain of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, LPS, TNF-α) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MSC_2032964A MSC-2032964A MSC_2032964A->ASK1 Inhibition p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Response Cellular Responses (Inflammation, Apoptosis, Fibrosis) p38->Response JNK->Response

Figure 1: Simplified ASK1 signaling pathway and the inhibitory action of MSC-2032964A.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

This model is commonly used to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics for neuroinflammation and demyelination.

Objective: To assess the in vivo efficacy of a test compound in reducing the clinical signs of EAE.

Methodology:

  • Induction of EAE: C57BL/6 mice are typically immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[12][13] This is followed by intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.[13]

  • Treatment: The test compound (e.g., MSC-2032964A at 30 mg/kg) or vehicle is administered orally once daily, starting from the day of immunization or at the onset of clinical signs, for a defined period (e.g., 40 days).[1]

  • Clinical Scoring: Mice are monitored daily for clinical signs of paralysis and scored on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund.[14]

  • Histopathological Analysis: At the end of the study, spinal cords and optic nerves are collected for histological analysis to assess the extent of demyelination (e.g., using Luxol Fast Blue staining) and immune cell infiltration (e.g., by immunohistochemistry for markers of astrocytes and microglia).[1]

EAE_Workflow Immunization EAE Induction (MOG peptide + CFA, Pertussis Toxin) Treatment Daily Oral Treatment (MSC-2032964A or Vehicle) Immunization->Treatment Monitoring Daily Clinical Scoring (Paralysis Assessment) Treatment->Monitoring Analysis Endpoint Analysis (Histopathology of CNS) Monitoring->Analysis

Figure 2: Experimental workflow for the EAE model.

Lipopolysaccharide (LPS)-Induced p38 Phosphorylation Assay

This in vitro assay is used to determine the ability of a compound to inhibit the activation of the ASK1-p38 signaling pathway in response to an inflammatory stimulus.

Objective: To quantify the inhibitory effect of a test compound on LPS-induced p38 MAPK phosphorylation in cultured cells.

Methodology:

  • Cell Culture: Mouse astrocytes or other relevant cell types (e.g., macrophages) are cultured in appropriate media.

  • Pre-treatment: Cells are pre-incubated with the test compound (e.g., MSC-2032964A at various concentrations) or vehicle for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.[15][16][17]

  • Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration in the lysates is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.

  • Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme. The band intensities are quantified, and the ratio of p-p38 to total p38 is calculated to determine the extent of p38 phosphorylation and its inhibition by the test compound.

p38_Assay_Workflow Cell_Culture Cell Culture (e.g., Astrocytes) Pre_treatment Pre-treatment (MSC-2032964A or Vehicle) Cell_Culture->Pre_treatment Stimulation LPS Stimulation Pre_treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis Western_Blot Western Blotting (p-p38 & total p38) Lysis->Western_Blot Analysis Analysis (Ratio of p-p38 to total p38) Western_Blot->Analysis

Figure 3: Experimental workflow for the LPS-induced p38 phosphorylation assay.

References

A Head-to-Head Comparison of ASK1 Inhibitors: MSC 2032964A and Selonsertib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development, Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical target for intervention in a host of diseases characterized by inflammation, apoptosis, and fibrosis. Two notable small molecule inhibitors that have garnered attention in this area are MSC 2032964A and Selonsertib (formerly GS-4997). This guide provides a comprehensive comparison of these two compounds, summarizing their performance based on available preclinical and clinical data, and detailing the experimental protocols that underpin these findings.

Mechanism of Action: Targeting a Key Stress-Response Pathway

Both this compound and Selonsertib are potent and selective inhibitors of ASK1. ASK1 is a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. In response to cellular stressors such as reactive oxygen species (ROS), inflammatory cytokines, and endoplasmic reticulum stress, ASK1 becomes activated and, in turn, phosphorylates and activates downstream kinases, primarily p38 MAPK and c-Jun N-terminal kinase (JNK).[1] The prolonged activation of these pathways can lead to a cascade of detrimental cellular events, including the production of pro-inflammatory cytokines, cellular apoptosis, and the deposition of extracellular matrix proteins, a hallmark of fibrosis. By inhibiting ASK1, both this compound and Selonsertib aim to disrupt this pathological signaling cascade, thereby offering a therapeutic strategy for a range of inflammatory and fibrotic diseases.

A simplified representation of this signaling pathway is depicted below:

ASK1_Signaling_Pathway cluster_pathway ASK1 Signaling Cascade ROS Reactive Oxygen Species ASK1 ASK1 ROS->ASK1 Cytokines Inflammatory Cytokines Cytokines->ASK1 ER_Stress ER Stress ER_Stress->ASK1 p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Inflammation Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Apoptosis Apoptosis JNK->Apoptosis JNK->Fibrosis Inhibitor This compound Selonsertib Inhibitor->ASK1

Caption: The ASK1 signaling pathway and points of inhibition.

Comparative Efficacy and Potency

Direct head-to-head preclinical or clinical studies comparing this compound and Selonsertib are not publicly available. However, an analysis of their individual performance in relevant disease models provides valuable insights.

ParameterThis compoundSelonsertib
Target Apoptosis Signal-regulating Kinase 1 (ASK1)Apoptosis Signal-regulating Kinase 1 (ASK1)
IC50 (ASK1) 93 nMNot explicitly stated in the provided search results
In Vitro Potency Effectively inhibited LPS-induced ASK1 activation in astrocytes at 10 µMHalf maximal effective concentration (EC50) in human whole blood determined to be 56 ng/mL
Preclinical Model Experimental Autoimmune Encephalomyelitis (EAE) in miceAcute Liver Failure (ALF) in mice; Liver Fibrosis in rats
In Vivo Efficacy Oral treatment suppressed EAE-induced autoimmune inflammationPretreatment significantly ameliorated LPS/GalN-induced ALF; Alleviated dimethylnitrosamine (DMN)-induced liver fibrosis
Clinical Development PreclinicalPhase 3 trials for Nonalcoholic Steatohepatitis (NASH)

Preclinical and Clinical Findings

This compound in Neuroinflammation

A significant preclinical study investigated the efficacy of this compound in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE) , a widely used model for multiple sclerosis. The study demonstrated that oral administration of this compound effectively suppressed the clinical signs of EAE, highlighting its potential as a therapeutic agent for neuroinflammatory disorders.[2][3] The treatment was shown to reduce inflammation and demyelination in the spinal cords and optic nerves of the EAE mice.[2][3]

Selonsertib in Liver Diseases

Selonsertib has been more extensively studied, particularly in the context of liver diseases. In a preclinical model of acute liver failure (ALF) induced by lipopolysaccharide and D-galactosamine (LPS/GalN) in mice, pretreatment with Selonsertib significantly reduced hepatic necrosis and levels of serum aminotransferases. In a rat model of liver fibrosis induced by dimethylnitrosamine (DMN), Selonsertib treatment alleviated collagen deposition and the expression of fibrosis-related proteins.

Clinically, Selonsertib has advanced to Phase 3 trials for the treatment of Nonalcoholic Steatohepatitis (NASH) , a severe form of non-alcoholic fatty liver disease. While the Phase 3 STELLAR trials did not meet their primary endpoint of fibrosis improvement without worsening of NASH, the extensive clinical data generated provides valuable information on the safety and tolerability of ASK1 inhibition in a large patient population.

Experimental Protocols

This compound: In Vivo EAE Model
  • Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) was induced in mice, a standard model for multiple sclerosis.[4]

  • Treatment: this compound was administered orally.[3]

  • Assessment: The severity of EAE was evaluated by monitoring clinical scores. Histological analysis of the spinal cords and optic nerves was performed to assess inflammation and demyelination.[3]

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunization of mice with myelin antigen Treatment_Group Oral administration of This compound Immunization->Treatment_Group Control_Group Vehicle administration Immunization->Control_Group Clinical_Scoring Daily clinical scoring of EAE severity Treatment_Group->Clinical_Scoring Histology Histological analysis of spinal cord and optic nerve Treatment_Group->Histology Control_Group->Clinical_Scoring Control_Group->Histology

Caption: Experimental workflow for in vivo testing of this compound in EAE.
Selonsertib: Phase I Pharmacokinetic Study

  • Study Design: A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose study.

  • Participants: Healthy subjects.

  • Intervention: Single or multiple once-daily oral doses of Selonsertib (ranging from 1 to 100 mg) or placebo.

  • Pharmacokinetic Assessment: Blood and urine samples were collected to determine the pharmacokinetic profile of Selonsertib and its inactive metabolite.

  • Pharmacodynamic Assessment: An ex vivo assay was used to measure the inhibition of a downstream marker of ASK1 activity in whole blood.

Summary and Future Directions

Both this compound and Selonsertib have demonstrated promise as inhibitors of the ASK1 signaling pathway. This compound has shown efficacy in a preclinical model of neuroinflammation, suggesting its potential for treating diseases like multiple sclerosis. Selonsertib, while not meeting its primary endpoints in Phase 3 trials for NASH, has provided a wealth of clinical data on the effects of ASK1 inhibition in a large human population and has shown preclinical efficacy in models of acute liver injury and fibrosis.

Further research is needed to directly compare the efficacy, safety, and pharmacokinetic profiles of these two compounds. Head-to-head preclinical studies in various disease models would be invaluable for discerning their relative therapeutic potential. Additionally, the clinical development of this compound will be crucial in determining its ultimate utility in treating human diseases. The journey of both these molecules underscores the therapeutic potential of targeting the ASK1 pathway and highlights the complexities of translating preclinical findings into clinical success.

References

Safety Operating Guide

Proper Disposal Procedures for MSC 2032964A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing MSC 2032964A, a potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, based on available chemical data.

This compound, identified by the chemical name N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1][2]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide and CAS number 1124381-43-6, is a compound used in research settings.[2][3] While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this specific compound is not readily accessible through general searches, this guide consolidates best practices for the handling and disposal of similar research-grade chemical compounds. Users must ultimately consult the specific SDS provided by their supplier and adhere to all institutional, local, state, and federal regulations.

Key Chemical and Physical Properties

A summary of the quantitative data available for this compound is presented below for easy reference. This information is critical for understanding the compound's behavior and for making informed decisions regarding its safe handling and disposal.

PropertyValueSource
Chemical Name N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1][2]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide[2][3]
CAS Number 1124381-43-6[3]
Molecular Formula C16H13F3N6O[2][3]
Molecular Weight 362.31 g/mol [2]
Purity ≥97% (HPLC)[2]
Solubility Soluble to 20 mM in DMSO and to 10 mM in ethanol with gentle warming.
Storage Store at -20°C.[3]

Experimental Protocols: Safe Handling and Disposal Workflow

The following section outlines detailed methodologies for the safe handling and disposal of this compound, based on standard laboratory practices for potent chemical compounds.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following standard personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or other protective clothing.

Spill Response Protocol

In the event of a spill, immediate action is crucial to mitigate exposure and contamination:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential airborne particulates.

  • Contain: For solid spills, carefully cover with an absorbent material to prevent dust generation. For spills in solution, absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Using appropriate tools (e.g., scoop, forceps), carefully collect the absorbed material and spilled compound into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's safety office) followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Procedure

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including empty containers, pipette tips, gloves, and other disposable labware, must be treated as hazardous waste.

  • Waste Collection:

    • Place solid waste in a clearly labeled, sealed container suitable for chemical waste.

    • Collect liquid waste containing this compound in a separate, labeled, leak-proof container. Avoid mixing with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow.

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate Waste (Unused Product, Contaminated Items) ppe->waste_gen solid_waste Solid Waste waste_gen->solid_waste e.g., unused solid, contaminated labware liquid_waste Liquid Waste waste_gen->liquid_waste e.g., solutions containing the compound solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

ASK1 Signaling Pathway Inhibition by this compound

This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] Understanding its mechanism of action is crucial for researchers. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.

Figure 2. ASK1 Signaling Pathway Inhibition stress Cellular Stress (e.g., LPS) ask1 ASK1 stress->ask1 p38 p38 MAPK ask1->p38 inflammation Neuroinflammation & Apoptosis p38->inflammation msc This compound msc->ask1 Inhibits

Caption: Inhibition of the ASK1 signaling pathway by this compound.

By adhering to these guidelines and consulting the supplier-specific Safety Data Sheet, researchers can ensure the safe handling and proper disposal of this compound, thereby fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling MSC 2032964A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling MSC 2032964A, also known as 3-Amino-5-(trifluoromethoxy)benzonitrile (CAS Number: 1261873-36-2), a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Handling

When working with this compound, which is classified as an ASK1 (Apoptosis Signal-regulating Kinase 1) inhibitor, adherence to standard laboratory safety procedures is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, information for structurally similar compounds and general guidelines for handling research chemicals should be strictly followed.

Based on data for similar chemical compounds, the following PPE is recommended:

PPE CategoryRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection No protective equipment is needed under normal use conditions. If dust is generated, a particle filter is recommended.

Handling Precautions:

  • Avoid contact with skin, eyes, or clothing.

  • Avoid ingestion and inhalation.

  • Avoid dust formation.

  • Handle in accordance with good industrial hygiene and safety practices.

  • Wash hands thoroughly after handling.

Spill and Disposal Procedures

In the event of a spill, ensure adequate ventilation and wear the personal protective equipment listed above. Sweep up the material and shovel it into a suitable container for disposal. Avoid generating dust.

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Ingestion Do not induce vomiting. Call a physician or poison control center immediately.

Experimental Workflow for Handling this compound

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Perform Experiment Perform Experiment Dissolve/Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

Signaling Pathway Context

This compound is an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in cellular stress responses. The diagram below illustrates the general signaling pathway involving ASK1.

Stress Signals Stress Signals ASK1 ASK1 Stress Signals->ASK1 MKK3/6 MKK3/6 ASK1->MKK3/6 MKK4/7 MKK4/7 ASK1->MKK4/7 p38 MAPK p38 MAPK MKK3/6->p38 MAPK JNK JNK MKK4/7->JNK Cellular Responses Cellular Responses p38 MAPK->Cellular Responses JNK->Cellular Responses MSC_2032964A This compound MSC_2032964A->ASK1 Inhibits

Caption: Simplified ASK1 Signaling Pathway.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MSC 2032964A
Reactant of Route 2
Reactant of Route 2
MSC 2032964A

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